2-(4-Chloro-2-methylphenoxy)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-7-6-8(10)2-3-9(7)12-5-4-11/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNGPIFYDWVAPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189776 | |
| Record name | Ethanol, 2-(4-chloro-2-methylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36220-29-8 | |
| Record name | Ethanol, 2-(4-chloro-2-methylphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036220298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(4-chloro-2-methylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 2-(4-Chloro-2-methylphenoxy)ethanol (CAS: 36220-29-8)
Disclaimer: Publicly available information on 2-(4-Chloro-2-methylphenoxy)ethanol is limited. Much of the scientific literature focuses on the structurally related and widely used herbicide, 2-methyl-4-chlorophenoxyacetic acid (MCPA). This guide summarizes the available data for CAS number 36220-29-8 and provides general methodologies based on related compounds due to the absence of specific experimental protocols for the target molecule.
Core Compound Properties
This compound, with the CAS number 36220-29-8, is a chemical compound whose specific applications and biological activities are not extensively documented in publicly accessible scientific literature. Its structure suggests it belongs to the phenoxyethanol class of compounds.
Physical and Chemical Data
A summary of the available quantitative data for this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₉H₁₁ClO₂ |
| Molecular Weight | 186.64 g/mol |
| CAS Number | 36220-29-8 |
| Appearance | Not specified |
| Density | 1.198 g/cm³ |
| Boiling Point | 294.5 °C at 760 mmHg |
| Flash Point | 131.9 °C |
| Refractive Index | 1.539 |
| Topological Polar Surface Area | 29.5 Ų |
Synthesis and Experimental Protocols
General Synthesis of Phenoxyethanol Derivatives
The synthesis of phenoxyethanol derivatives, such as the target compound, can be achieved by reacting the corresponding phenol with 2-chloroethanol in the presence of a base.[1]
Experimental Protocol (General):
-
Deprotonation of the Phenol: 4-Chloro-2-methylphenol is dissolved in a suitable solvent (e.g., ethanol, DMF).
-
An equimolar amount of a strong base (e.g., sodium hydroxide, potassium carbonate) is added to the solution to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.
-
The reaction mixture is typically stirred at room temperature until the formation of the phenoxide is complete.
-
Nucleophilic Substitution: 2-Chloroethanol is added to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for several hours to allow the nucleophilic substitution reaction to proceed.
-
Work-up and Purification: After the reaction is complete (monitored by techniques like TLC), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the pure this compound.
Diagram of the General Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
There is no specific information available in the public domain regarding the biological activity or any associated signaling pathways for this compound. Research in this area is lacking, and therefore, no definitive statements can be made about its pharmacological or toxicological profile.
It is important to distinguish this compound from the herbicide MCPA ((4-chloro-2-methylphenoxy)acetic acid). MCPA acts as a synthetic auxin, leading to uncontrolled growth in susceptible plants.[2] However, the ethanol group in this compound, in place of the acetic acid group in MCPA, would significantly alter its chemical and biological properties. Any assumptions about its biological activity based on MCPA would be purely speculative.
Analytical Methods
Specific analytical methods for the quantitative determination of this compound are not described in the literature. However, general analytical techniques for similar compounds can be applied.
Potential Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This would be a suitable method for the identification and quantification of this compound, given its volatility.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) could also be used for its analysis, particularly for its determination in various matrices.
Diagram of a General Analytical Workflow:
Caption: A general workflow for the analysis of this compound.
Conclusion
This compound (CAS 36220-29-8) is a compound for which there is a notable lack of in-depth technical and biological data in the public domain. While its basic physical and chemical properties can be summarized, there are no specific, validated experimental protocols for its synthesis or analysis, nor are there any studies detailing its biological activity or mechanism of action. The information provided in this guide is based on the limited data available and general chemical principles applicable to related phenoxyethanol derivatives. Further research is required to fully characterize this compound and its potential applications or biological effects.
References
Spectral Analysis of 2-(4-Chloro-2-methylphenoxy)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectral data for 2-(4-chloro-2-methylphenoxy)ethanol, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its constituent fragments—4-chloro-2-methylphenol and 2-phenoxyethanol analogs—and established principles of spectroscopic interpretation. This guide is intended to serve as a valuable resource for the identification and characterization of this compound.
Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.18 | d | 1H | Ar-H (H-6) |
| ~7.08 | dd | 1H | Ar-H (H-5) |
| ~6.85 | d | 1H | Ar-H (H-3) |
| ~4.15 | t | 2H | O-CH₂-CH₂-OH |
| ~3.95 | t | 2H | O-CH₂-CH₂-OH |
| ~2.30 | s | 3H | Ar-CH₃ |
| ~2.10 | t (broad) | 1H | -OH |
Predicted splitting patterns: d = doublet, dd = doublet of doublets, t = triplet, s = singlet
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~154.5 | Ar-C (C-1) |
| ~130.5 | Ar-C (C-3) |
| ~128.0 | Ar-C (C-5) |
| ~126.5 | Ar-C (C-4) |
| ~125.0 | Ar-C (C-2) |
| ~112.0 | Ar-C (C-6) |
| ~69.0 | O-CH₂-CH₂-OH |
| ~61.5 | O-CH₂-CH₂-OH |
| ~16.0 | Ar-CH₃ |
IR (Infrared) Spectroscopy
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2960-2850 | Medium | C-H stretch (aliphatic) |
| 1595, 1490 | Medium-Strong | C=C stretch (aromatic ring) |
| 1240 | Strong | C-O-C stretch (aryl ether) |
| 1080 | Strong | C-O stretch (alcohol) |
| 820 | Strong | C-H out-of-plane bend (aromatic) |
| 800 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment Ion |
| 202/204 | [M]⁺ (Molecular ion) |
| 157/159 | [M - C₂H₄OH]⁺ |
| 142/144 | [M - C₂H₄O - H]⁺ |
| 128 | [M - C₂H₄OH - CHO]⁺ |
| 45 | [C₂H₅O]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented. Actual parameters may vary depending on the specific instrumentation used.
NMR Spectroscopy
A sample of this compound (5-10 mg) would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution would be transferred to a 5 mm NMR tube.
-
¹H NMR: Spectra would be acquired on a 500 MHz spectrometer. Key parameters would include a 30° pulse width, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans would be co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR: Spectra would be acquired on the same spectrometer operating at 125 MHz. A proton-decoupled sequence would be used. Typical parameters would include a 45° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Several thousand scans would be required to obtain a spectrum with an adequate signal-to-noise ratio.
FT-IR Spectroscopy
The infrared spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the neat liquid sample would be placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄) could be analyzed in a liquid cell. The spectrum would be recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr plates or the solvent would be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry
Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source via a direct insertion probe or a gas chromatograph (GC).
-
Ionization: Electron ionization at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-500.
-
Source Temperature: 200-250 °C.
Visualizations
Logical Workflow for Spectral Analysis
Caption: Workflow for the spectral analysis of a synthesized compound.
Predicted Mass Spectral Fragmentation Pathway
Caption: Predicted fragmentation of this compound.
"2-(4-Chloro-2-methylphenoxy)ethanol" solubility in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-chloro-2-methylphenoxy)ethanol (CAS No: 36220-29-8). Due to a lack of readily available quantitative solubility data in peer-reviewed literature and chemical databases, this document focuses on providing a qualitative assessment of its expected solubility based on its chemical structure and the properties of analogous compounds. Furthermore, detailed experimental protocols are provided to enable researchers to determine the solubility of this compound in various solvents.
Introduction
This compound is a chemical compound with potential applications in various fields of research and development. Understanding its solubility is a critical parameter for its handling, formulation, and application in experimental studies. This guide aims to provide the foundational knowledge for researchers to effectively work with this compound.
Physicochemical Properties
While specific solubility data is not widely published, some key physicochemical properties of this compound have been reported and are summarized in the table below. These properties can help in predicting its solubility behavior.
| Property | Value | Reference |
| CAS Number | 36220-29-8 | [1] |
| Molecular Formula | C9H11ClO2 | [1] |
| Molecular Weight | 186.63 g/mol | [2] |
| Density | 1.198 g/cm³ | [1] |
| Boiling Point | 294.5 °C at 760 mmHg | [1] |
| Flash Point | 131.9 °C | [1] |
Qualitative Solubility Assessment
Based on the principles of "like dissolves like," the solubility of this compound can be inferred from its structure. The molecule possesses both polar and non-polar characteristics. The presence of a hydroxyl (-OH) group and an ether linkage introduces polarity and the capacity for hydrogen bonding, suggesting potential solubility in polar solvents. Conversely, the chlorinated aromatic ring and the methyl group contribute to its non-polar character, indicating likely solubility in organic solvents.
For a qualitative comparison, the related compound 2-phenoxyethanol is slightly soluble in water and miscible with acetone, alcohol, and glycerol.[3][4][5][6][7] Given the structural similarity, this compound is expected to exhibit comparable solubility, likely being sparingly soluble in water and more soluble in polar organic solvents. The presence of the chloro and methyl substituents on the aromatic ring may slightly decrease its polarity compared to 2-phenoxyethanol, potentially leading to lower water solubility and enhanced solubility in less polar organic solvents.
Another structurally related compound, (4-chloro-2-methylphenoxy)acetic acid (MCPA) , is noted to be insoluble in water.[8] However, the carboxylic acid functional group in MCPA significantly differs in polarity and acidity from the hydroxyl group in this compound, making direct solubility comparisons less reliable.
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, experimental determination is necessary. The following are detailed methodologies for key experiments.
Protocol 1: Qualitative Solubility Test
This protocol provides a rapid assessment of a compound's solubility in various solvents.
Materials:
-
Test compound (this compound)
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, diethyl ether, hexane)
-
Small test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Place approximately 25 mg of the test compound into a small test tube.[9]
-
Add 0.75 mL of the chosen solvent to the test tube in small portions.[9]
-
After each addition, vigorously shake or vortex the test tube for 30-60 seconds.[9][10]
-
Visually inspect the solution to determine if the compound has dissolved completely. A compound is considered soluble if no solid particles are visible.
-
Record the observation as soluble, partially soluble, or insoluble.
-
If the compound is soluble in water, the pH of the solution can be tested with litmus paper to determine its acidic or basic nature.[11]
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Materials:
-
Test compound
-
Chosen solvent
-
Screw-capped vials or flasks
-
Constant temperature shaker bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
A suitable analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Add an excess amount of the solid test compound to a vial.
-
Add a known volume of the solvent to the vial.
-
Securely cap the vial and place it in a constant temperature shaker bath.
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid).
-
Filter the supernatant to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method.
-
The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for determining the solubility of an organic compound.
Caption: Workflow for determining the solubility of a compound.
This guide provides a starting point for researchers working with this compound. While quantitative solubility data is not currently available in the public domain, the provided protocols and qualitative assessment will aid in the design of experiments and the development of formulations involving this compound.
References
- 1. echemi.com [echemi.com]
- 2. 36220-29-8 this compound AKSci 2827CA [aksci.com]
- 3. himedialabs.com [himedialabs.com]
- 4. atamankimya.com [atamankimya.com]
- 5. 2-Phenoxyethanol (EPH) cas no. 122-99-6 | UniVOOK Chemical [univook.com]
- 6. atamankimya.com [atamankimya.com]
- 7. specialchem.com [specialchem.com]
- 8. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.ws [chem.ws]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
"2-(4-Chloro-2-methylphenoxy)ethanol" material safety data sheet (MSDS)
An In-depth Technical Guide to 2-(4-Chloro-2-methylphenoxy)ethanol
This technical guide provides a comprehensive overview of the chemical this compound, intended for researchers, scientists, and professionals in drug development. It consolidates critical data from various sources into a structured format, including physical and chemical properties, toxicological information, and safety protocols.
Chemical Identification and Properties
This compound is a chemical compound with the CAS number 36220-29-8.[1] Its molecular formula is C9H11ClO2.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 186.64 g/mol | [1] |
| Exact Mass | 186.045 Da | [1] |
| Density | 1.198 g/cm³ | [1] |
| Boiling Point | 294.5°C at 760 mmHg | [1] |
| Flash Point | 131.9°C | [1] |
| Refractive Index | 1.539 | [1] |
| Topological Polar Surface Area | 29.5 Ų | [1] |
| XLogP3 | 3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
Hazard Identification and Classification
The hazard classification for a related compound, Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate, indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] While this is not the exact same molecule, it suggests that caution should be exercised when handling phenoxy-based compounds.
dot
Toxicological Data
Toxicological data for the closely related compound, Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate, provides insight into the potential hazards.
Table 2: Acute Toxicity Data for a Related Compound
| Route | Species | Test | Value | Source |
| Oral | Rat | LD50 | 1420 mg/kg | [2] |
| Skin | Rat | LD50 | >4 g/kg | [2] |
| Inhalation | Rat | LC50 | 3000 mg/m³ | [2] |
| Intraperitoneal | Rat | LD50 | 870 mg/kg | [2] |
Experimental Protocols
First Aid Measures
A standardized workflow for first aid is crucial when handling potentially hazardous chemicals.
dot
Handling and Storage
-
Handling : Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Ensure adequate ventilation to avoid inhalation of vapors.[2] Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[2]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5] Keep away from heat, sparks, and open flames.[4][5]
Spill and Disposal
In the event of a spill, a clear and logical response is necessary to ensure safety and minimize environmental contamination.
dot
-
Spill Response : For a spill, remove all sources of ignition.[4][5] Use a non-combustible absorbent material to clean up the spill and place it in a suitable container for disposal.[6]
-
Disposal : Dispose of contents and container in accordance with local, regional, national, and international regulations.[2] Avoid release to the environment.[2]
Conclusion
While comprehensive data on this compound is limited, the available information, supplemented with data from structurally similar compounds, allows for a foundational understanding of its properties and potential hazards. The provided tables and diagrams offer a clear and concise reference for laboratory professionals. It is imperative to handle this chemical with care, adhering to standard safety protocols to mitigate risks. Further research into the specific toxicological profile and biological effects of this compound is warranted.
References
Physicochemical Properties of 2-(4-Chloro-2-methylphenoxy)ethanol
An In-depth Technical Guide to the Thermodynamic Properties of 2-(4-Chloro-2-methylphenoxy)ethanol
Executive Summary
This technical guide provides a comprehensive overview of the known thermodynamic and physicochemical properties of this compound. It has been observed that while basic physicochemical data for this specific compound are available, a significant gap exists in the public domain regarding experimentally determined thermodynamic properties such as heat capacity, enthalpy of formation, and Gibbs free energy of formation.
To address this, the guide also presents available thermodynamic data for structurally analogous compounds. This comparative data provides valuable context and a basis for estimation. Furthermore, this document details common experimental methodologies for determining key thermodynamic properties, drawing from research on these related molecules. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the thermodynamic landscape of this and similar chemical entities.
The following table summarizes the available physicochemical and computed properties for this compound (CAS No: 36220-29-8).
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClO₂ | [1] |
| Molecular Weight | 186.64 g/mol | [1] |
| Exact Mass | 186.045 g/mol | [1] |
| Density | 1.198 g/cm³ | [1] |
| Boiling Point | 294.5 °C at 760 mmHg | [1] |
| Flash Point | 131.9 °C | [1] |
| Refractive Index | 1.539 | [1] |
| XLogP3 | 3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
Thermodynamic Data of Analogous Compounds
Due to the scarcity of experimental thermodynamic data for the target compound, this section provides data for structurally similar molecules. This information can be useful for estimating the properties of this compound.
Table 2.1: Thermodynamic Properties of 2-(2,4-dichlorophenoxy)ethanol (CAS: 120-67-2)
| Property | Value | Unit | Source |
| Enthalpy of Formation (Joback Method) | -310.79 | kJ/mol | [2] |
| Gibbs Free Energy of Formation (Joback Method) | -156.05 | kJ/mol | [2] |
| Enthalpy of Fusion (Joback Method) | 23.41 | kJ/mol | [2] |
| Enthalpy of Vaporization (Joback Method) | 64.86 | kJ/mol | [2] |
| Ideal Gas Heat Capacity (Cpg) at 608.54 K (Joback Method) | 289.62 | J/mol·K | [2] |
Table 2.2: Thermodynamic Properties of 2-Chloroethanol (CAS: 107-07-3)
| Property | Value | Unit | Source |
| Enthalpy of Formation (liquid) at 298.15 K | -314.91 ± 0.53 | kJ/mol | [3] |
Experimental Protocols for Thermodynamic Property Determination
While specific experimental protocols for this compound are not available, the following methodologies are commonly employed for the characterization of related organic compounds and are detailed in the cited literature.
3.1. Measurement of Density, Viscosity, and Refractive Index
A common method for the simultaneous measurement of density (ρ), dynamic viscosity (η), and kinematic viscosity (υ) is the use of a combined vibrating-tube densimeter and viscometer, such as a Stabinger SVM 3000.[4]
-
Principle: The instrument measures the oscillation period of a U-shaped tube filled with the sample to determine its density. Viscosity is determined by measuring the torque required to rotate a magnet in the sample at a constant speed.
-
Procedure:
-
Calibrate the instrument using reference standards with known density and viscosity, such as air, water, and decane.[4]
-
Inject the pure sample or binary mixture into the measurement cell.
-
Allow the sample to reach thermal equilibrium at the desired temperature (e.g., 298.15 K and 313.15 K).[4]
-
Record the density and viscosity values provided by the instrument.
-
Expanded uncertainties for these measurements are typically in the range of 0.0005 g·cm⁻³ for density and 0.01 mPa·s for viscosity.[4]
-
Refractive index (nD) is often measured using a digital Abbe refractometer.
-
Procedure:
3.2. Determination of Excess Molar Enthalpy (HE)
Excess molar enthalpy, a measure of the heat absorbed or released upon mixing two components, can be determined using a flow microcalorimeter.
-
Principle: The instrument measures the heat change that occurs when two liquids are mixed in a controlled manner.
-
Procedure:
-
Two pumps deliver the pure components at known and controlled flow rates into a mixing cell.
-
The heat generated or absorbed by the mixing process is detected by a thermopile.
-
The excess enthalpy is calculated by dividing the measured thermal power by the total molar flow rate.[4]
-
Data for binary mixtures are often fitted to the Redlich-Kister equation to determine the fitting parameters.[4]
-
3.3. Solubility Measurement
The solubility of a compound in various solvents can be determined using an isothermal method, often aided by a laser detecting system to observe the point of dissolution.[5]
-
Principle: A known amount of solute is added to a known amount of solvent, and the mixture is heated until the solid completely dissolves. The temperature of dissolution is recorded.
-
Procedure:
-
Prepare mixtures of the solute in the desired solvent(s) at various concentrations in sealed test tubes.
-
Place the test tube in a jacketed vessel connected to a thermostat.
-
Stir the mixture continuously.
-
Slowly heat the solution while monitoring for the disappearance of solid particles using a laser beam passed through the solution.
-
The temperature at which the last solid particle dissolves is recorded as the solubility temperature for that concentration.
-
The experimental data can then be correlated with thermodynamic models such as the modified Apelblat equation or the Buchowski-Ksiazczak λh equation.[5] The dissolution enthalpy, entropy, and Gibbs free energy can be predicted from the temperature dependence of solubility using the van't Hoff and Gibbs equations.[5]
-
Data Acquisition and Analysis Workflow
The following diagram illustrates a generalized workflow for the experimental determination and analysis of the thermodynamic properties of a chemical compound.
References
Unveiling the Research Potential of 2-(4-Chloro-2-methylphenoxy)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Chloro-2-methylphenoxy)ethanol, a substituted phenoxyethanol derivative, represents a promising yet underexplored molecule with significant potential in various research and development sectors. While its close analog, (4-Chloro-2-methylphenoxy)acetic acid (MCPA), is a well-documented herbicide, the ethanol derivative remains largely uncharacterized. This technical guide consolidates the available information on related compounds to project the potential research applications of this compound, with a primary focus on its putative antifungal activity. This document provides a foundational platform for researchers interested in exploring the synthesis, biological activity, and mechanism of action of this compound, complete with detailed experimental protocols and data presentation to facilitate future investigations.
Introduction
Phenoxyethanol and its derivatives are a class of compounds recognized for their broad-spectrum antimicrobial properties. They are widely utilized as preservatives in cosmetics, pharmaceuticals, and industrial applications. The structural similarity of this compound to known antimicrobial agents, such as 2-phenoxyethanol and 2-(4-chlorophenoxy)ethanol, strongly suggests its potential as a bioactive molecule. This guide aims to provide a comprehensive overview of the core chemical information, potential biological activities, and detailed experimental frameworks to stimulate and guide research into this intriguing compound.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in research. The following table summarizes its key attributes.
| Property | Value | Reference |
| CAS Number | 36220-29-8 | [1] |
| Molecular Formula | C₉H₁₁ClO₂ | [1] |
| Molecular Weight | 186.64 g/mol | [1] |
| Boiling Point | 294.5 °C at 760 mmHg | [1] |
| Density | 1.198 g/cm³ | [1] |
| Refractive Index | 1.539 | [1] |
| Flash Point | 131.9 °C | [1] |
| XLogP3 | 3.0 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Potential Research Applications: Antifungal Activity
The most promising area of research for this compound lies in its potential as an antifungal agent. This hypothesis is built upon the established antifungal properties of structurally similar molecules.
Rationale Based on Structural Analogs
-
2-Phenoxyethanol: This widely used preservative exhibits broad-spectrum activity against various bacteria and fungi.[2][3][4] Its mechanism of action is believed to involve the disruption of microbial cell membranes.
-
2-(4-chlorophenoxy)ethanol: This compound is specifically recognized for its antifungal activities.[5] The presence of a chlorine atom on the phenyl ring is a common feature in many antimicrobial compounds, often enhancing their efficacy.
The structure of this compound, featuring both the phenoxyethanol backbone and a chlorinated phenyl ring, suggests that it may possess potent antifungal properties, potentially with an enhanced spectrum of activity or efficacy compared to its non-chlorinated or non-methylated counterparts.
Proposed Mechanism of Action
The primary mechanism of action for phenoxyethanol-based antifungal agents is the disruption of the fungal cell membrane's integrity. This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.
Caption: Proposed mechanism of antifungal action for this compound.
Experimental Protocols
To facilitate research into this compound, this section provides detailed, adaptable protocols for its synthesis and the evaluation of its antifungal activity.
Synthesis of this compound
This protocol is adapted from the general synthesis of phenoxyethanol derivatives.
Materials:
-
4-Chloro-2-methylphenol
-
2-Chloroethanol or Ethylene Carbonate
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Solvent (e.g., Dimethylformamide (DMF), Ethanol, or water)
-
Hydrochloric acid (HCl) for neutralization
-
Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure (using 2-Chloroethanol):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Chloro-2-methylphenol and a molar equivalent of sodium hydroxide in a suitable solvent (e.g., ethanol).
-
Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide salt.
-
Add a molar equivalent of 2-Chloroethanol to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Caption: General workflow for the synthesis of this compound.
In Vitro Antifungal Susceptibility Testing
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Culture medium (e.g., RPMI-1640)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the culture medium in the wells of a 96-well plate.
-
Prepare a standardized fungal inoculum according to CLSI guidelines.
-
Inoculate each well with the fungal suspension. Include positive (no compound) and negative (no inoculum) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the MIC visually or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Predicted Efficacy: Comparative Data
While specific quantitative data for this compound is not yet available, the following table presents the known antifungal activity of related compounds to provide a benchmark for expected efficacy.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 2-Phenoxyethanol | Candida albicans | ~3200 | [6] (as ppm which is roughly µg/mL in aqueous solution) |
| 2-Phenoxyethanol | Aspergillus niger | >10000 | [6] (as ppm) |
| This compound | (Predicted) | < 3200 | Hypothesized based on structural features |
Future Directions and Conclusion
This compound is a compound with considerable, yet untapped, research potential, particularly in the field of antifungal drug discovery. The structural similarities to known antimicrobial agents provide a strong rationale for its investigation. This technical guide offers a starting point for researchers by providing essential chemical data, proposing a primary research application, and detailing robust experimental protocols for its synthesis and biological evaluation.
Future research should focus on:
-
Synthesis and characterization: Confirming the proposed synthesis routes and fully characterizing the compound.
-
Broad-spectrum antimicrobial screening: Evaluating its activity against a wide range of fungal and bacterial pathogens.
-
Mechanism of action studies: Elucidating the precise molecular targets and pathways affected by the compound.
-
Toxicity and safety profiling: Assessing its cytotoxic effects on mammalian cell lines to determine its therapeutic index.
The exploration of this compound could lead to the development of novel antifungal agents, preservatives, or other valuable chemical entities. The information and protocols provided herein are intended to catalyze such research endeavors.
References
- 1. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ifyber.com [ifyber.com]
- 5. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(4-Chloro-2-methylphenoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-Chloro-2-methylphenoxy)ethanol, including its chemical properties, a detailed experimental protocol for its synthesis based on the Williamson ether synthesis, and a review of the biological activities of structurally related compounds.
Chemical and Physical Properties
This compound is a chemical compound with the molecular formula C₉H₁₁ClO₂. The following table summarizes its key physical and chemical properties.
| Property | Value |
| CAS Number | 36220-29-8 |
| Molecular Formula | C₉H₁₁ClO₂ |
| Molecular Weight | 186.64 g/mol |
| Density | 1.198 g/cm³ |
| Boiling Point | 294.5 °C at 760 mmHg |
| Refractive Index | 1.539 |
Synthesis of this compound
The synthesis of this compound can be achieved via the Williamson ether synthesis. This well-established method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the sodium salt of 4-chloro-2-methylphenol (sodium 4-chloro-2-methylphenoxide) is reacted with 2-chloroethanol.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
4-chloro-2-methylphenol
-
Sodium hydroxide (NaOH)
-
2-Chloroethanol
-
Anhydrous ethanol (solvent)
-
Diethyl ether (for extraction)
-
Hydrochloric acid (HCl) (for neutralization)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
Procedure:
-
Preparation of the Alkoxide:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of 4-chloro-2-methylphenol in anhydrous ethanol.
-
To this solution, add one molar equivalent of sodium hydroxide.
-
The mixture is stirred at room temperature until the 4-chloro-2-methylphenol is completely converted to its sodium salt, sodium 4-chloro-2-methylphenoxide.
-
-
Ether Synthesis:
-
To the freshly prepared alkoxide solution, add one molar equivalent of 2-chloroethanol.
-
The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent (ethanol) is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is dissolved in diethyl ether and washed sequentially with water, a dilute solution of hydrochloric acid (to neutralize any unreacted alkoxide), and a saturated sodium bicarbonate solution.
-
The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate.
-
The drying agent is removed by filtration, and the diethyl ether is evaporated to yield the crude this compound.
-
The crude product can be further purified by distillation under reduced pressure or by column chromatography.
-
Reaction Visualization
Figure 1: Williamson Ether Synthesis of the target compound.
Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons, the methyl group protons, and the two sets of methylene protons of the ethanol moiety. The chemical shifts and splitting patterns would be characteristic of the specific electronic environment of each proton. |
| ¹³C NMR | Resonances for the aromatic carbons (with distinct shifts for the carbon atoms attached to chlorine, oxygen, and the methyl group), the methyl carbon, and the two carbons of the ethanol side chain. |
| IR | Characteristic absorption bands for the C-O-C ether linkage, C-Cl bond, aromatic C-H and C=C stretching, and a broad O-H stretching band from the terminal hydroxyl group. |
| Mass Spec | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (186.64 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom. Fragmentation patterns would likely involve cleavage of the ether linkage and the ethanol side chain. |
Biological Activity and Toxicology (Based on Related Compounds)
Direct experimental data on the biological activity of this compound is limited in the public domain. However, insights can be drawn from the known activities of structurally similar compounds.
Antifungal Activity
The related compound, 2-(4-chlorophenoxy)ethanol, is known to possess antifungal properties. It is plausible that this compound may also exhibit similar activity. The presence of the chlorophenoxy moiety is a common feature in many antimicrobial agents. Further research would be required to confirm and quantify any antifungal effects.
Potential Toxicological Profile
The toxicology of the closely related and widely used herbicide, (4-chloro-2-methylphenoxy)acetic acid (MCPA), has been extensively studied. While this compound is not a herbicide, the shared chemical backbone suggests that some toxicological properties might be similar. It is important to note that the ethanol side chain in the target compound will significantly alter its pharmacokinetic and pharmacodynamic properties compared to the acetic acid side chain of MCPA. Any toxicological assessment would require specific studies on this compound.
Experimental Workflow for Biological Screening
The following diagram illustrates a general workflow for the initial biological screening of this compound.
Figure 2: General workflow for biological screening.
Conclusion
This technical guide has provided a detailed overview of this compound, including its physicochemical properties and a proposed synthetic route via the Williamson ether synthesis. While direct biological data is limited, the structural similarity to known antifungal agents and the well-studied toxicological profile of related compounds provide a basis for future research. The provided experimental framework and workflow diagrams offer a starting point for researchers interested in exploring the synthesis and biological potential of this compound. Further experimental validation is necessary to fully characterize its properties and potential applications.
"2-(4-Chloro-2-methylphenoxy)ethanol" discovery and history
An in-depth analysis of the phenoxyalkanoic acid derivative, 2-(4-Chloro-2-methylphenoxy)ethanol, reveals a significant disparity in available research compared to its close analogue, the widely documented herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA). This guide presents the available data for this compound and provides a comprehensive technical overview of the discovery, history, and scientific understanding of MCPA, which is likely the intended subject of interest for researchers in this field.
This compound: A Cursory Overview
Physicochemical Properties
The known quantitative data for this compound is summarized in the table below.
| Property | Value |
| CAS Number | 36220-29-8 |
| Molecular Formula | C9H11ClO2 |
| Molecular Weight | 186.64 g/mol |
| Boiling Point | 294.5°C at 760 mmHg |
| Density | 1.198 g/cm³ |
| Refractive Index | 1.539 |
| Flash Point | 131.9°C |
Due to the limited information available for this compound, the remainder of this guide will focus on the closely related and historically significant compound, 2-methyl-4-chlorophenoxyacetic acid (MCPA).
2-Methyl-4-chlorophenoxyacetic acid (MCPA): A Comprehensive Technical Guide
MCPA is a prominent phenoxy herbicide that has been in extensive use since its introduction in the mid-20th century for the selective control of broad-leaf weeds in agriculture.[2]
Discovery and History
The journey to the discovery of MCPA began in 1936 at the Jealott's Hill research center of Imperial Chemical Industries (ICI).[2] Researchers were investigating the effects of auxins, a class of plant hormones, on plant growth with the goal of developing a method to eliminate weeds without damaging cereal crops.
A pivotal breakthrough occurred in 1940 when William Templeman discovered that high concentrations of indole-3-acetic acid (IAA), a naturally occurring auxin, could halt the growth of and ultimately kill broadleaf plants.[2] This finding spurred further research into synthetic auxins, leading to the identification of MCPA as a highly effective and selective herbicide.[2]
The development of MCPA took place during World War II, and as a result, the research was subject to wartime secrecy. This led to a scenario of multiple independent discoveries. Four research groups were working on similar compounds concurrently in the United Kingdom and the United States: the ICI team, a group at Rothamsted Research in the UK, researchers at the American Chemical Paint Company, and a team led by Ezra Kraus and John W. Mitchell in the United States.[2]
Despite the parallel research efforts, ICI filed a patent application for both MCPA and the related herbicide 2,4-D on April 7, 1941, in the UK.[2] The first public disclosure of this new class of herbicides in the open scientific literature was a 1945 publication by Slade, Templeman, and Sexton.[2] ICI made the strategic decision to commercialize MCPA, influenced by their ready access to the precursor 2-methyl-4-chlorophenol. Following successful and extensive field trials, MCPA was first made available to farmers in the UK in 1946 as a 1% dust formulation.[2]
Physicochemical Properties of MCPA
The physical and chemical characteristics of MCPA are well-documented and are crucial for its formulation and application as a herbicide.
| Property | Value | Reference |
| CAS Number | 94-74-6 | [2] |
| Molecular Formula | C9H9ClO3 | [2][3] |
| Molar Mass | 200.62 g·mol−1 | [2][3] |
| Appearance | White to light brown solid | [2][3] |
| Density | 1.18-1.21 g/cm³ | [2] |
| Melting Point | 114 to 118 °C | [2] |
| Solubility in water | 825 mg/L (at 23 °C) | [2] |
Experimental Protocols: Synthesis of MCPA
The synthesis of MCPA can be achieved through several methods. The traditional and most common industrial synthesis involves the reaction of 2-methyl-4-chlorophenol with chloroacetic acid. An alternative route involves the direct chlorination of 2-methylphenoxyacetic acid.
Method 1: Condensation of 2-methyl-4-chlorophenol and Chloroacetic Acid
This protocol is based on the well-established industrial synthesis method.[2][4]
Materials:
-
2-methyl-4-chlorophenol (4-chloro-o-cresol)
-
Chloroacetic acid (ClCH₂CO₂H)
-
Strong base (e.g., sodium hydroxide)
-
Water
-
Mineral acid (e.g., hydrochloric acid or sulfuric acid) for acidification
-
Organic solvent (e.g., toluene or xylene) for extraction (optional)
Procedure:
-
A solution of the strong base in water is prepared in a reaction vessel equipped with a stirrer, reflux condenser, and temperature control.
-
2-methyl-4-chlorophenol is added to the alkaline solution and stirred until it dissolves to form the corresponding phenoxide salt.
-
Chloroacetic acid is then added to the reaction mixture.
-
The mixture is heated to reflux temperature and maintained under these conditions with continuous stirring to facilitate the condensation reaction.
-
After the reaction is complete (monitored by a suitable analytical technique such as HPLC), the mixture is cooled.
-
(Optional) The reaction mixture can be extracted with an organic solvent at a neutral pH to remove any unreacted 2-methyl-4-chlorophenol.
-
The aqueous phase, containing the sodium salt of MCPA, is then acidified with a mineral acid (e.g., HCl or H₂SO₄).
-
The acidification causes the MCPA to precipitate out of the solution as a solid.
-
The precipitated MCPA is collected by filtration, washed with water to remove any remaining salts and acid, and then dried.
Method 2: Catalytic Chlorination of 2-methylphenoxyacetic acid
This method provides an alternative route to MCPA, starting from 2-methylphenoxyacetic acid.[5]
Materials:
-
2-methylphenoxyacetic acid (MPA)
-
Chlorinating agent (e.g., chlorine gas)
-
Catalyst (e.g., imidazole ionic liquid)
-
Organic solvent (optional)
Procedure:
-
2-methylphenoxyacetic acid is dissolved in a suitable solvent or used neat in the reaction vessel.
-
The catalyst is added to the reaction mixture.
-
The chlorinating agent is then introduced into the mixture under controlled temperature and pressure.
-
The reaction is allowed to proceed until the desired level of chlorination is achieved, with the primary product being 2-methyl-4-chlorophenoxyacetic acid.
-
Upon completion of the reaction, the solid MCPA product is isolated by filtration.
Mechanism of Action and Signaling Pathways
MCPA functions as a synthetic auxin, mimicking the action of the natural plant growth hormone indole-3-acetic acid (IAA).[2] This mimicry leads to a cascade of events within susceptible plants, primarily broad-leaf species, resulting in uncontrolled and disorganized growth that ultimately leads to the plant's death.[2][6] The herbicide is absorbed through the leaves and translocated to the meristematic tissues, where active cell division and growth occur.[2] At a molecular level, MCPA influences the levels of RNA and DNA polymerase and affects the activity of enzymes involved in normal plant growth and development.[6]
Caption: Proposed mechanism of action for MCPA as a synthetic auxin herbicide.
Toxicology Summary
The toxicological profile of MCPA has been evaluated in various animal studies. The primary target organs for toxicity are the liver and kidneys.[7][8]
| Study Type | Species | NOAEL (No-Observed-Adverse-Effect Level) | LOAEL (Lowest-Observed-Adverse-Effect Level) | Key Findings | Reference |
| 1-Year Oral Study | Dog | 0.15 mg/kg/day | 0.75 mg/kg/day | Renal toxicity at higher doses, characterized by elevated serum creatinine, urea, and potassium. | [7] |
| 90-Day Feeding Study | Dog | 1 mg/kg/day | - | Based on the absence of kidney effects seen at higher doses in other studies. | [7] |
| 90-Day Feeding Study | Rat | 2.5 mg/kg/day | 5 mg/kg/day | Increased relative kidney weights at the LOAEL. | [7] |
| 4-Week Oral Study | Rat | - | 2000 ppm (dietary) | Reduced food consumption and body weight gain (females); liver and kidney identified as target organs. | [8] |
| Two-Generation Reproductive Study | Rat | - | - | No effects on reproduction at doses up to 450 ppm in the diet. | [7] |
Genotoxicity: MCPA has been assessed in a range of in vitro and in vivo genotoxicity assays. The weight of evidence from these studies indicates that MCPA is not genotoxic in vivo.[9] It is non-mutagenic in bacterial and mammalian cell gene mutation assays.[9] While some clastogenicity was observed in vitro in human peripheral lymphocytes, this occurred at high, cytotoxic concentrations and is likely a non-specific effect.[9] In vivo studies, such as the mouse bone marrow micronucleus assay, have shown no evidence of clastogenicity.[9] These findings are consistent with the lack of carcinogenicity observed in long-term feeding studies in rats and mice.[9]
References
- 1. echemi.com [echemi.com]
- 2. MCPA - Wikipedia [en.wikipedia.org]
- 3. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids - Google Patents [patents.google.com]
- 5. CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents [patents.google.com]
- 6. waterquality.gov.au [waterquality.gov.au]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. The comparative toxicology of 4-chloro-2-methylphenoxyacetic acid and its plant metabolite 4-chloro-2-carboxyphenoxyacetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(4-Chloro-2-methylphenoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 2-(4-chloro-2-methylphenoxy)ethanol from 4-chloro-2-methylphenol. The described protocol is based on the Williamson ether synthesis, a robust and widely applicable method for the preparation of ethers. These application notes include detailed experimental procedures, safety precautions, and methods for the purification and characterization of the final product. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
This compound is an organic compound with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring a substituted phenoxy group linked to an ethanol moiety, makes it a valuable intermediate for the development of more complex molecules. The synthesis of this compound is efficiently achieved through the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (4-chloro-2-methylphenol) to form a phenoxide, which then acts as a nucleophile, attacking an alkyl halide (2-chloroethanol) in an SN2 reaction to form the desired ether.[1][2]
The selection of a primary alkyl halide, such as 2-chloroethanol, is crucial for the success of the Williamson ether synthesis, as it minimizes the competing elimination reactions that can occur with secondary and tertiary alkyl halides.[1][2] The use of a strong base, like sodium hydroxide, facilitates the deprotonation of the phenolic hydroxyl group, which is more acidic than that of aliphatic alcohols.
Reaction and Mechanism
The overall reaction is as follows:
Scheme 1: Synthesis of this compound
Image of the chemical reaction showing 4-chloro-2-methylphenol reacting with 2-chloroethanol in the presence of NaOH to yield this compound and NaCl and H2O.
The reaction proceeds via the following steps:
-
Deprotonation: The hydroxide ion (from NaOH) deprotonates the acidic hydroxyl group of 4-chloro-2-methylphenol to form the sodium 4-chloro-2-methylphenoxide.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of 2-chloroethanol that is bonded to the chlorine atom. This occurs via an SN2 mechanism, leading to the formation of an ether bond and the displacement of the chloride ion.
Experimental Protocol
This protocol is adapted from analogous Williamson ether syntheses and is designed for the safe and efficient laboratory-scale preparation of this compound.
3.1. Materials and Equipment
| Material | Grade | Supplier |
| 4-Chloro-2-methylphenol | Reagent | Sigma-Aldrich |
| 2-Chloroethanol | Reagent | Sigma-Aldrich |
| Sodium hydroxide (NaOH) | Pellets, 97%+ | Fisher Scientific |
| Diethyl ether | Anhydrous | VWR |
| Hydrochloric acid (HCl) | 2 M solution | J.T. Baker |
| Sodium chloride (NaCl) | Saturated solution (brine) | Laboratory prepared |
| Anhydrous magnesium sulfate (MgSO4) | Granular | Acros Organics |
| Round-bottom flask (250 mL) | Pyrex | |
| Reflux condenser | Pyrex | |
| Heating mantle with stirrer | VWR | |
| Separatory funnel (250 mL) | Kimble | |
| Rotary evaporator | Büchi | |
| Standard glassware and consumables |
3.2. Safety Precautions
-
4-Chloro-2-methylphenol: Harmful if swallowed and causes skin irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood.[3]
-
2-Chloroethanol: Toxic in contact with skin and if swallowed. Causes serious eye irritation. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE).
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Wear appropriate PPE, including gloves and safety goggles.
-
Diethyl Ether: Extremely flammable. Keep away from ignition sources. Work in a well-ventilated area.
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when performing this experiment. All procedures should be carried out in a certified chemical fume hood.
3.3. Synthetic Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 14.26 g (0.1 mol) of 4-chloro-2-methylphenol in 100 mL of a 30% (w/v) aqueous sodium hydroxide solution.
-
Addition of 2-Chloroethanol: To the stirred solution, add 8.05 g (0.1 mol) of 2-chloroethanol dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 100-110 °C using a heating mantle and maintain it under reflux with vigorous stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a 250 mL separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with 50 mL of 2 M hydrochloric acid, followed by 50 mL of water, and finally with 50 mL of saturated sodium chloride solution (brine).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Data Presentation
4.1. Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 4-Chloro-2-methylphenol | 142.58 | 195-196 | 1.228 |
| 2-Chloroethanol | 80.51 | 128.7 | 1.213 |
| This compound | 186.63 | 294.5 (at 760 mmHg) | 1.198 |
4.2. Expected Yield
Based on analogous Williamson ether syntheses, the expected yield of the purified product is in the range of 85-95%.
Characterization
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
-
1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group protons, and the two methylene groups of the ethanol moiety. The integration of these signals should correspond to the number of protons in each environment.
-
13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum should display distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the two methylene carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for the C-O-C ether linkage, the aromatic C-H and C=C bonds, the aliphatic C-H bonds, and the O-H stretching of the terminal hydroxyl group.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (186.63 g/mol ), along with a characteristic isotopic pattern for the chlorine atom.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical progression of the chemical transformations in the Williamson ether synthesis.
Caption: Logical flow of the Williamson ether synthesis.
References
Application Notes and Protocols for the Quantification of 2-(4-Chloro-2-methylphenoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-(4-Chloro-2-methylphenoxy)ethanol in various matrices. The following methods are based on established analytical techniques for structurally related compounds and are intended to serve as a comprehensive guide for method development and validation.
Overview
This compound is a niche organic molecule with potential applications in pharmaceutical and chemical industries. Accurate and precise quantification is crucial for quality control, impurity profiling, and stability studies. This document outlines two primary analytical approaches: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is proposed, leveraging the hydrophobic nature of the molecule.
2.1.1. Quantitative Data Summary (HPLC)
The following table summarizes the expected quantitative performance of the proposed HPLC method. These values are derived from methods for similar phenoxyethanol derivatives and should be validated for the specific application.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Linearity Range | 0.2 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Recovery | 98 - 102% |
| Precision (RSD) | < 2% |
2.1.2. Experimental Protocol: HPLC-UV Analysis
This protocol details the steps for the quantification of this compound using HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified)
-
This compound reference standard
-
Sample diluent (Mobile phase)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.2, 1, 5, 10, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a known volume of the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, followed by the sample solutions.
-
Record the chromatograms and integrate the peak area of the analyte.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high sensitivity and selectivity, making it suitable for trace-level analysis and impurity profiling.
2.2.1. Quantitative Data Summary (GC-MS)
The following table outlines the expected quantitative performance for a GC-MS method. These values are based on the analysis of similar chlorophenoxy compounds and should be confirmed through method validation.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Linearity Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Recovery | 95 - 105% |
| Precision (RSD) | < 5% |
2.2.2. Experimental Protocol: GC-MS Analysis
This protocol provides a detailed methodology for the quantification of this compound using GC-MS.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., single quadrupole or triple quadrupole)
-
Autosampler
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion: To be determined from the mass spectrum of the reference standard (likely the molecular ion or a major fragment).
-
Qualifier Ions: To be determined from the mass spectrum of the reference standard.
-
Reagents and Materials:
-
Methanol or Ethyl Acetate (GC grade)
-
This compound reference standard
-
Internal standard (e.g., a structurally similar, deuterated compound, if available)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in the chosen solvent at 1 mg/mL.
-
If using an internal standard, prepare a stock solution of the internal standard.
-
Prepare a series of calibration standards by diluting the reference standard stock solution and adding a constant amount of the internal standard to each.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a known volume of the solvent.
-
Add the internal standard to the sample solution.
-
Vortex and, if necessary, centrifuge the sample.
-
Transfer an aliquot of the clear supernatant to a GC vial.
-
-
Analysis:
-
Inject the calibration standards and sample solutions into the GC-MS system.
-
Acquire the data in SIM mode.
-
-
Quantification:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the standards and the samples.
-
Construct a calibration curve by plotting the peak area ratio of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Visualizations
The following diagrams illustrate the logical workflows for the analytical methods described.
Caption: Workflow for HPLC-UV analysis.
Application Note: HPLC-UV Analysis of 2-(4-Chloro-2-methylphenoxy)ethanol
Abstract
This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of 2-(4-Chloro-2-methylphenoxy)ethanol. This compound is a potential impurity or metabolite associated with the herbicide MCPA (4-chloro-2-methylphenoxyacetic acid). The described method is designed for researchers, scientists, and professionals in drug development and quality control, offering a straightforward and reproducible protocol for the determination of this analyte in various sample matrices.
Introduction
This compound is a chemical intermediate and a potential impurity in the manufacturing of the widely used herbicide MCPA. Its detection and quantification are crucial for ensuring the purity of MCPA formulations and for environmental and toxicological studies. This document provides a detailed protocol for a reversed-phase HPLC-UV method, which is a common and accessible analytical technique in most laboratories. The method is based on the well-established analytical procedures for related phenoxy herbicides and has been adapted for the specific properties of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.
-
Analytical Standard: A certified reference standard of this compound is required for calibration.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: HPLC grade phosphoric acid or formic acid for mobile phase pH adjustment.
Chromatographic Conditions
A reliable starting point for the analysis is a reversed-phase separation using a C18 column. The following conditions are recommended and can be further optimized for specific matrices and instrumentation.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 50% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 275 nm |
Note: The UV detection wavelength of 275 nm is proposed based on the chromophore of the molecule, which is similar to MCPA that has a maximum absorption around 279 nm.[1] An initial scan with a photodiode array (PDA) detector is recommended to determine the optimal detection wavelength for this compound.
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The sample preparation will depend on the matrix. A generic solid-phase extraction (SPE) protocol for water samples is provided below.
-
Sample Collection: Collect the sample in a clean, appropriate container.
-
pH Adjustment: Acidify the sample to a pH of approximately 3 using a suitable acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water (pH 3).
-
Sample Loading: Load a specific volume of the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of acidified water to remove interferences.
-
Elution: Elute the analyte from the cartridge with a small volume of acetonitrile or methanol.
-
Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase before injection into the HPLC system.
Method Validation Parameters (Expected)
The following table summarizes the expected performance characteristics of this HPLC-UV method. These are typical values for similar analytical methods and should be confirmed through a full method validation study.
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy/Recovery (%) | 95 - 105% |
| Retention Time (approx.) | 5 - 8 minutes |
Experimental Workflow
The following diagram illustrates the logical workflow for the analysis of this compound using the described HPLC-UV method.
Caption: Workflow for the HPLC-UV analysis of this compound.
Conclusion
The HPLC-UV method detailed in this application note provides a reliable and accessible approach for the quantitative analysis of this compound. The protocol is based on established analytical principles for related compounds and can be readily implemented in a laboratory with standard HPLC instrumentation. For optimal results, a full method validation should be performed according to the specific requirements of the analysis.
References
Application Note: GC-MS Analysis of 2-(4-Chloro-2-methylphenoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of 2-(4-Chloro-2-methylphenoxy)ethanol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is of interest as a potential impurity or metabolite related to the widely used phenoxy herbicide MCPA ((4-chloro-2-methylphenoxy)acetic acid). The methodology presented herein provides a robust framework for the sensitive and selective detection of this analyte in various matrices. The protocol covers sample preparation, GC-MS instrumentation parameters, and data analysis.
Introduction
This compound is a chemical intermediate and a potential metabolite of the phenoxy herbicide MCPA. Due to the widespread use of MCPA in agriculture, there is a growing need to monitor for related compounds in environmental and biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high chromatographic resolution and definitive mass spectral identification. This application note provides a detailed protocol for the analysis of this compound, which can be adapted for various research and drug development applications.
Experimental Protocols
Reagents and Materials
-
Analytical Standard: this compound (if available from chemical suppliers). In its absence, a certified reference material of a structurally similar compound like 2-phenoxyethanol or MCPA should be used for initial method development.
-
Internal Standard (IS): A deuterated analog or a compound with similar chemical properties but a different retention time, such as 2-phenoxyethanol-d5.
-
Solvents: HPLC or pesticide-grade methanol, dichloromethane, ethyl acetate, and hexane.
-
Derivatizing Agent (optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18), anhydrous sodium sulfate, and 0.22 µm syringe filters.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 10 mL of an aqueous sample, add a known amount of the internal standard.
-
Adjust the pH of the sample to neutral (pH ~7) using dilute HCl or NaOH.
-
Add 10 mL of dichloromethane and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction with a fresh 10 mL portion of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
The extract is now ready for GC-MS analysis. For analytes with low volatility or active hydroxyl groups, derivatization may be necessary to improve peak shape and sensitivity.
Derivatization (Optional)
-
To the 1 mL concentrated extract, add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
GC-MS Instrumentation and Parameters
The following table summarizes the recommended GC-MS parameters for the analysis of this compound.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column. |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temperature 80°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min). |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
Expected Retention Time and Mass Spectral Data
The following table presents the expected retention time and key mass-to-charge ratios (m/z) for the identification and quantification of this compound. These values are predictive and should be confirmed with an analytical standard. The predicted fragmentation is based on the known mass spectrum of the structurally similar compound 2-(4-chlorophenoxy)ethanol.
| Compound | Expected Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound | ~ 12 - 15 | 186 (M+) | 141, 111, 77 |
Note: The molecular ion (M+) is expected at m/z 186. The fragment at m/z 141 would correspond to the loss of the ethanol group. Other significant fragments would arise from the chloromethylphenoxy moiety.
Quantitative Analysis Parameters
For quantitative analysis, a calibration curve should be constructed using a series of standard solutions of known concentrations. The following table outlines typical quantitative parameters that can be achieved with this method.
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantification (LOQ) | < 5 ng/mL |
Mandatory Visualizations
Experimental Workflow```dot
// Nodes sample [label="Aqueous Sample (10 mL)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_is [label="Add Internal Standard", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ph_adjust [label="Adjust pH to 7", fillcolor="#FBBC05", fontcolor="#202124"]; lle [label="Liquid-Liquid Extraction\n(2x 10 mL Dichloromethane)", fillcolor="#34A853", fontcolor="#FFFFFF"]; dry [label="Dry Organic Extract\n(Anhydrous Na2SO4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; concentrate [label="Concentrate to 1 mL\n(Nitrogen Evaporation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; derivatize [label="Optional: Derivatization\n(BSTFA, 70°C for 30 min)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; gcms [label="GC-MS Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; data_analysis [label="Data Analysis\n(Qualitative & Quantitative)", fillcolor="#34A853", fontcolor="#FFFFFF"]; report [label="Report Results", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges sample -> add_is; add_is -> ph_adjust; ph_adjust -> lle; lle -> dry; dry -> concentrate; concentrate -> derivatize; derivatize -> gcms [label="If derivatized"]; concentrate -> gcms [label="If not derivatized"]; gcms -> data_analysis; data_analysis -> report; }
Caption: Logical flow of the analytical process.
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the analysis of this compound. The detailed protocols for sample preparation and instrument parameters can be readily implemented in a laboratory setting. This method is suitable for a range of applications, from environmental monitoring to quality control in drug development, ensuring accurate and reproducible results.
Application Notes and Protocols for the Synthesis of [2-(4-chloro-2-methylphenoxy)ethoxy]acetic acid via Williamson Ether Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The reaction between 2-(4-chloro-2-methylphenoxy)ethanol and chloroacetic acid is a classic example of the Williamson ether synthesis. This reaction is a versatile and widely used method for preparing symmetrical and unsymmetrical ethers. In this specific application, the hydroxyl group of this compound is deprotonated by a strong base to form an alkoxide ion. This nucleophilic alkoxide then attacks the electrophilic carbon of chloroacetic acid in a bimolecular nucleophilic substitution (SN2) reaction, displacing the chloride ion and forming an ether linkage. The resulting product is [2-(4-chloro-2-methylphenoxy)ethoxy]acetic acid. This compound belongs to the family of phenoxyalkanoic acids, which are known for their biological activities, notably as herbicides.[1][2] The most prominent member of this class is 2-methyl-4-chlorophenoxyacetic acid (MCPA), which is synthesized from 2-methyl-4-chlorophenol and chloroacetic acid.[1][3] The principles and procedures outlined here for the synthesis of [2-(4-chloro-2-methylphenoxy)ethoxy]acetic acid are analogous to those used for the industrial production of MCPA and other related phenoxy herbicides.
Reaction Mechanism and Pathway:
The synthesis proceeds via a Williamson ether synthesis mechanism.[4][5] The first step involves the deprotonation of the primary alcohol of this compound using a strong base, typically sodium hydroxide or potassium hydroxide, to form a reactive alkoxide. This alkoxide then acts as a nucleophile and attacks the alpha-carbon of chloroacetic acid, which bears the chlorine atom (a good leaving group). The reaction proceeds through a concerted SN2 mechanism, where the new carbon-oxygen bond is formed simultaneously as the carbon-chlorine bond is broken.[5] Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final product, [2-(4-chloro-2-methylphenoxy)ethoxy]acetic acid.
Experimental Protocol
This protocol details the laboratory-scale synthesis of [2-(4-chloro-2-methylphenoxy)ethoxy]acetic acid.
Materials:
-
This compound
-
Chloroacetic acid
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets
-
Hydrochloric acid (HCl), 6 M
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
-
pH indicator paper
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a specific molar equivalent of sodium hydroxide in deionized water.
-
To this basic solution, add one molar equivalent of this compound. Stir the mixture until the alcohol is completely dissolved and has formed the corresponding alkoxide.
-
-
Addition of Chloroacetic Acid:
-
In a separate beaker, dissolve one molar equivalent of chloroacetic acid in a minimal amount of deionized water.
-
Slowly add the chloroacetic acid solution to the stirred alkoxide solution in the round-bottom flask.
-
-
Reaction:
-
Heat the reaction mixture to a gentle reflux (approximately 90-100 °C) using a heating mantle.[6]
-
Maintain the reflux with continuous stirring for 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with deionized water.
-
Carefully acidify the solution by slowly adding 6 M HCl until the pH is acidic, as confirmed by pH paper.[6] This will precipitate the crude product.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether.[6]
-
Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to remove any unreacted chloroacetic acid.
-
Re-acidify the bicarbonate washings to check for any additional product precipitation.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification and Characterization:
-
Filter off the drying agent and remove the solvent from the organic layer using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hot water or an ethanol/water mixture).[6]
-
Dry the purified crystals in a vacuum oven.
-
Characterize the final product by determining its melting point, and by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
-
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for a Williamson ether synthesis of this type.[4][5] The actual values should be determined empirically for this specific reaction.
| Parameter | Value | Notes |
| Reactant Molar Ratio | 1:1:1.1 | (this compound : Chloroacetic Acid : Base) |
| Solvent | Water or Acetonitrile | Protic solvents may slow the reaction.[5] |
| Base | NaOH or KOH | Carbonate bases can also be used.[4] |
| Reaction Temperature | 50 - 100 °C | Higher temperatures can lead to side reactions.[4][5] |
| Reaction Time | 1 - 8 hours | Monitor by TLC for completion.[4][5] |
| Expected Yield | 50 - 95% | Yields are dependent on reaction conditions and purification.[4] |
| Product Appearance | White to light brown solid | [3] |
| Melting Point | To be determined | The melting point of the related MCPA is 114-118 °C.[1] |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium hydroxide and potassium hydroxide are corrosive and can cause severe burns. Handle with care.[6]
-
Chloroacetic acid is toxic and a skin irritant. Avoid contact.[6]
-
Diethyl ether is extremely flammable. Ensure there are no open flames or spark sources in the vicinity.[6]
-
Hydrochloric acid is corrosive. Handle with care.
Applications and Further Research
The synthesized compound, [2-(4-chloro-2-methylphenoxy)ethoxy]acetic acid, as a derivative of phenoxyacetic acid, may exhibit herbicidal or plant growth-regulating properties similar to MCPA.[2] Further research could involve:
-
Biological Screening: Testing the compound for its efficacy as a selective herbicide against various broadleaf weeds and its impact on cereal crops.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to understand the relationship between its chemical structure and biological activity.
-
Toxicological Studies: Evaluating the toxicity profile of the compound to determine its safety for environmental and agricultural applications.
-
Formulation Development: Developing stable and effective formulations for its potential use as a commercial herbicide.
References
"2-(4-Chloro-2-methylphenoxy)ethanol" use in phenoxy herbicide synthesis
Topic: Use of 2-(4-Chloro-2-methylphenoxy)ethanol in Phenoxy Herbicide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenoxy herbicides, a class of systemic herbicides, have been pivotal in the control of broadleaf weeds in agriculture since their introduction in the 1940s. A prominent member of this class is 2-methyl-4-chlorophenoxyacetic acid (MCPA). Extensive research into the synthesis of these herbicides has been conducted to optimize yield, purity, and environmental safety.
This document addresses the potential use of This compound as a precursor in the synthesis of phenoxy herbicides. Following a comprehensive review of scientific literature and patent databases, it has been determined that this compound is not a commonly utilized or documented starting material for the commercial synthesis of phenoxy herbicides like MCPA. The established and industrially practiced method for synthesizing MCPA involves the condensation of 2-methyl-4-chlorophenol with chloroacetic acid.
These application notes, therefore, focus on the detailed protocols and quantitative data for the established synthesis of MCPA from 2-methyl-4-chlorophenol, providing researchers with a robust methodology for laboratory-scale synthesis.
Established Synthesis of (4-Chloro-2-methylphenoxy)acetic acid (MCPA)
The synthesis of MCPA from 2-methyl-4-chlorophenol and chloroacetic acid is a well-documented nucleophilic substitution reaction.[1][2] The overall reaction is as follows:
2-methyl-4-chlorophenol + ClCH₂CO₂H + base → (4-chloro-2-methylphenoxy)acetic acid (MCPA) + base·HCl [1][2]
This process can be broadly categorized into the following stages:
-
Neutralization of the Phenol: The phenolic proton of 2-methyl-4-chlorophenol is removed by a base to form a more nucleophilic phenoxide salt.
-
Condensation Reaction: The phenoxide salt then reacts with a chloroacetate salt in a nucleophilic substitution reaction to form the sodium salt of MCPA.
-
Acidification: The sodium salt of MCPA is subsequently acidified to precipitate the final MCPA product.
The following diagram illustrates the general workflow for the synthesis of phenoxy herbicides.
Caption: General workflow for the synthesis of MCPA.
Experimental Protocols
The following protocols are generalized from various patented and published methods for the synthesis of phenoxy herbicides.[3][4]
Protocol 1: Synthesis of Sodium (4-chloro-2-methylphenoxy)acetate
Materials:
-
2-methyl-4-chlorophenol (98% purity)
-
Sodium hydroxide (50% aqueous solution)
-
Chloroacetic acid (98% purity)
-
Deionized water
-
Reaction vessel equipped with a stirrer, thermometer, and reflux condenser
Procedure:
-
Phenol Neutralization:
-
In a reaction vessel, add 1 mole equivalent of 2-methyl-4-chlorophenol.
-
Slowly add 1.05 mole equivalents of a 32% sodium hydroxide solution while stirring. The reaction is exothermic.
-
Continue stirring until a clear solution of sodium 2-methyl-4-chlorophenate is formed.
-
-
Sodium Chloroacetate Preparation:
-
In a separate vessel, dissolve 1.35 mole equivalents of chloroacetic acid in water.
-
Slowly add a 32% sodium hydroxide solution to neutralize the chloroacetic acid, forming a sodium chloroacetate solution.
-
-
Condensation Reaction:
-
Heat the sodium 2-methyl-4-chlorophenate solution to the desired reaction temperature (typically 90-100°C).
-
Slowly add the sodium chloroacetate solution to the reaction vessel over a period of 1-2 hours.
-
Maintain the reaction mixture at 90-100°C for an additional 1-2 hours with continuous stirring to ensure the completion of the reaction.
-
Protocol 2: Isolation of (4-chloro-2-methylphenoxy)acetic acid (MCPA)
Materials:
-
Sodium (4-chloro-2-methylphenoxy)acetate solution (from Protocol 1)
-
Concentrated hydrochloric acid or sulfuric acid
-
Deionized water
-
Filtration apparatus
-
Drying oven
Procedure:
-
Acidification:
-
Cool the reaction mixture from Protocol 1 to approximately 50°C.
-
Slowly add concentrated hydrochloric acid or sulfuric acid with stirring until the pH of the solution reaches 2-3. This will precipitate the MCPA.
-
-
Filtration and Washing:
-
Filter the precipitated solid using a Buchner funnel or a similar filtration apparatus.
-
Wash the filter cake with several portions of cold deionized water to remove any unreacted starting materials and inorganic salts.
-
-
Drying:
-
Dry the collected solid in a vacuum oven at 60-70°C until a constant weight is achieved. The final product is a white to light brown solid.
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of MCPA.
| Parameter | Value | Reference |
| Reactant Molar Ratios | ||
| 2-methyl-4-chlorophenol | 1.0 | [4] |
| Sodium Hydroxide (total) | ~2.4 | [4] |
| Chloroacetic Acid | 1.35 | [4] |
| Reaction Conditions | ||
| Condensation Temperature | 90-100 °C | [5] |
| Condensation Time | 2-4 hours | [5] |
| Product Characteristics | ||
| Purity | >95% | [6] |
| Yield | >95% | [4][6] |
| Melting Point | 114-118 °C | [2] |
| Appearance | White to light brown solid | [2] |
Signaling Pathway (Mode of Action)
Phenoxy herbicides like MCPA act as synthetic auxins. They mimic the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and unsustainable growth in susceptible broadleaf plants, ultimately causing their death. The herbicide is absorbed through the leaves and translocated to the meristematic tissues where it exerts its effect.
The following diagram illustrates the simplified signaling pathway of phenoxy herbicides.
References
- 1. MCPA - Wikipedia [en.wikipedia.org]
- 2. deq.mt.gov [deq.mt.gov]
- 3. nzic.org.nz [nzic.org.nz]
- 4. CN103159610B - Method for synthesizing phenoxy carboxylate herbicide original medicine - Google Patents [patents.google.com]
- 5. PL211851B1 - Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid - Google Patents [patents.google.com]
- 6. CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of 2-(4-Chloro-2-methylphenoxy)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-Chloro-2-methylphenoxy)ethanol is a chemical compound of interest in various research and development sectors. Its synthesis often results in a crude product containing unreacted starting materials, byproducts, and other impurities. A robust purification protocol is therefore essential to obtain the compound at a desired purity for subsequent applications. This document outlines a detailed protocol for the purification of this compound, employing a combination of liquid-liquid extraction and recrystallization techniques. These methods are standard in organic synthesis and are adaptable to various scales of operation.
Data Presentation
The efficiency of a purification protocol is assessed by the yield and purity of the final product. The following table provides a representative summary of the expected quantitative data from the described purification process.
| Purification Step | Sample ID | Initial Mass (g) | Final Mass (g) | Recovery (%) | Purity (%) |
| Crude Product | CP-001 | 10.0 | - | - | 85.0 |
| Liquid-Liquid Extraction | LLE-001 | 10.0 | 8.2 | 82.0 | 95.0 |
| Recrystallization | RC-001 | 8.2 | 6.8 | 82.9 | >99.0 |
| Overall | - | 10.0 | 6.8 | 68.0 | >99.0 |
Experimental Protocol
This protocol describes a two-step purification process for this compound: an initial purification by liquid-liquid extraction followed by a final purification using recrystallization.
Materials and Reagents:
-
Crude this compound
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethanol
-
Deionized water
-
Separatory funnel
-
Erlenmeyer flasks
-
Beakers
-
Round-bottom flask
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Filter paper
-
Hot plate/stirrer
-
Ice bath
Part 1: Liquid-Liquid Extraction
This step aims to remove acidic and water-soluble impurities from the crude product.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate. A typical ratio is 10 mL of solvent per gram of crude material.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel.
-
Add an equal volume of deionized water and shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate and discard the aqueous (lower) layer.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution to neutralize and remove any acidic impurities. Shake and separate as before.
-
Finally, wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities and to aid in the separation of the layers.
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate, until the drying agent no longer clumps together.
-
Solvent Removal: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the semi-purified product as an oil or solid.
Part 2: Recrystallization
This final step is designed to obtain high-purity crystalline this compound.
-
Solvent Selection: The choice of solvent is critical for effective recrystallization. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, may be necessary. Preliminary small-scale tests are recommended to determine the optimal solvent or solvent mixture.
-
Dissolution: Place the semi-purified product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a mixed pair) until the solid just dissolves. A boiling stick or magnetic stirring can be used to promote dissolution and prevent bumping.[1][2]
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization:
-
If using a mixed solvent system, add the "bad" solvent (the one in which the compound is less soluble) dropwise to the hot solution until a slight cloudiness persists, indicating saturation.[1] Then, add a few drops of the "good" solvent to redissolve the precipitate.
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1][2]
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a crystalline solid.
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the purification protocol for this compound.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols: Synthesis of MCPA and its Esters for Agricultural Applications
Introduction
While "2-(4-Chloro-2-methylphenoxy)ethanol" is not a direct precursor in the synthesis of major agricultural chemicals, the structurally related compound, 2-methyl-4-chlorophenoxyacetic acid (MCPA), is a widely utilized phenoxy herbicide.[1][2] MCPA is a systemic, post-emergence herbicide used to selectively control broadleaf weeds in a variety of crops, including cereals and pastureland.[1][2] Its herbicidal activity stems from its function as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA) and leading to uncontrolled growth and ultimately, plant death.[1] This document provides detailed application notes and experimental protocols for the synthesis of MCPA and its 2-ethylhexyl ester, a common formulation that enhances its efficacy.
Data Presentation
The following tables summarize quantitative data for the synthesis of MCPA and its 2-ethylhexyl ester, providing key parameters for researchers and chemical development professionals.
Table 1: Synthesis of 2-Methyl-4-chlorophenoxyacetic Acid (MCPA)
| Parameter | Method 1: Chlorination of o-Methylphenoxyacetic Acid | Method 2: From o-Cresol and Chloroacetic Acid |
| Starting Materials | o-Methylphenoxyacetic acid, Chlorine | o-Cresol, Chloroacetic acid, Sodium Hydroxide |
| Reaction Time | 3 - 7 hours | Not specified |
| Reaction Temperature | 30 - 70 °C | 100 - 130 °C (initial step) |
| Reported Yield | 87.3 - 95.5%[3][4] | Not specified |
| Reported Purity | 96 - 97.4%[3][4] | Not specified |
Table 2: Synthesis of MCPA-2-ethylhexyl Ester
| Parameter | Acid-Catalyzed Esterification |
| Starting Materials | MCPA, 2-Ethylhexanol |
| Catalyst | Sulfuric Acid |
| Effect of Catalyst Conc. | 0.01 M: 73.8% conversion |
| 0.1 M: 78.5% conversion | |
| 0.5 M: 81.2% conversion | |
| Optimal Molar Ratio | 2.25:1 (Alcohol:Acid)[5] |
| Reported Yield | Up to 98% (by analogy to similar ester synthesis)[6] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-4-chlorophenoxyacetic Acid (MCPA) via Chlorination
This protocol is adapted from a patented industrial process for a laboratory scale.[4]
Materials:
-
2-Methylphenoxyacetic acid (41 g, 0.242 mol)
-
Dimethylamino pyridine (0.5 g)
-
N,N-Dimethylformamide (2.5 g)
-
8% aqueous Sodium Hydroxide solution (363 g)
-
Chlorine gas
-
Concentrated Hydrochloric Acid
Procedure:
-
In a 500 mL reaction flask equipped with a stirrer and a gas inlet, dissolve 2-methylphenoxyacetic acid, dimethylamino pyridine, and N,N-dimethylformamide in the 8% aqueous sodium hydroxide solution at room temperature.
-
Maintain the reaction temperature between 20-25 °C and bubble approximately 28 g of chlorine gas into the solution at a steady rate.
-
Monitor the reaction progress by HPLC until the content of 2-methylphenoxyacetic acid is less than 1%.
-
During the chlorination, solid 2-methyl-4-chlorophenoxyacetic acid will begin to precipitate.
-
Upon completion of the reaction, adjust the pH of the mixture to 1-2 by dropwise addition of concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C to complete the precipitation of the product.
-
Collect the white solid by filtration and wash the filter cake with a small amount of cold water.
-
Dry the product to obtain 2-methyl-4-chlorophenoxyacetic acid.
Expected Yield: ~95.5% Expected Purity: ~97.4%
Protocol 2: Synthesis of MCPA-2-ethylhexyl Ester via Acid-Catalyzed Esterification
This protocol is based on studies of MCPA esterification.[5][7]
Materials:
-
2-Methyl-4-chlorophenoxyacetic acid (MCPA) (20.1 g, 0.1 mol)
-
2-Ethylhexanol (29.3 g, 0.225 mol)
-
Concentrated Sulfuric Acid (e.g., 0.5 M in the reaction mixture)
-
Toluene (as a solvent for azeotropic removal of water)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add MCPA, 2-ethylhexanol, and toluene.
-
Add the sulfuric acid catalyst to the mixture.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction via the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until the starting material (MCPA) is consumed.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent and excess 2-ethylhexanol under reduced pressure to yield the crude MCPA-2-ethylhexyl ester.
-
The product can be further purified by vacuum distillation if necessary.
Visualizations
Synthesis Workflow for MCPA and its Ester
References
- 1. researchgate.net [researchgate.net]
- 2. fao.org [fao.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural Aspects of Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 2-(4-Chloro-2-methylphenoxy)ethanol for Analytical Purposes
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-Chloro-2-methylphenoxy)ethanol is a chemical compound of interest in various fields, including environmental analysis and drug development, due to its relation to phenoxy herbicides.[1][2] For accurate and sensitive quantification, especially at trace levels, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are often employed. However, the inherent polarity and relatively low volatility of this compound can lead to poor chromatographic performance, including peak tailing and low sensitivity.[3][4]
Chemical derivatization is a crucial sample preparation step to overcome these challenges.[4][5] This process involves chemically modifying the analyte to a form that is more amenable to GC-MS analysis.[3] The primary goals of derivatization are to increase the volatility and thermal stability of the analyte, thereby improving chromatographic resolution and detection sensitivity.[3][4][6] This document provides detailed application notes and protocols for the derivatization of this compound using two common and effective methods: silylation and acylation.
Derivatization Strategies
The hydroxyl group in this compound is the primary target for derivatization. The most common strategies for derivatizing hydroxyl groups for GC-MS analysis are silylation and acylation.[3]
-
Silylation: This involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[7] Silylating agents are highly reactive and produce stable, volatile derivatives.[6][8]
-
Acylation: This method introduces an acyl group to the hydroxyl moiety. Acylating reagents can enhance volatility and are also used to introduce fluorinated groups for enhanced detection by electron capture detectors (ECD).[4][9]
The choice of the derivatization method depends on the specific requirements of the analysis, including the desired sensitivity and the presence of interfering substances.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the derivatization of analytes with similar functional groups, as direct data for this compound is not extensively published. These values are illustrative and may vary depending on the specific experimental conditions.
Table 1: Silylation Derivatization Efficiency
| Silylating Agent | Solvent | Reaction Time (min) | Reaction Temp. (°C) | Typical Yield (%) | Reference |
| BSTFA | Acetonitrile | 15 | 60 | > 95 | [8] |
| MSTFA | Pyridine | 30 | 70 | > 98 | [10][11] |
Table 2: Acylation Derivatization Efficiency
| Acylating Agent | Catalyst | Solvent | Reaction Time (min) | Reaction Temp. (°C) | Typical Yield (%) | Reference |
| Acetic Anhydride | Pyridine | Dichloromethane | 30 | 50 | > 90 | [12] |
| PFPA | None | Ethyl Acetate | 20 | 60 | > 95 | [4] |
(BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide; MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide; PFPA: Pentafluoropropionic anhydride)
Experimental Protocols
Protocol 1: Silylation using BSTFA
This protocol describes the derivatization of this compound using BSTFA, a widely used and effective silylating agent.[8]
Materials:
-
This compound standard solution (e.g., 100 µg/mL in ethyl acetate)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Ethyl Acetate or Acetonitrile
-
Heating block or water bath
-
GC vials (2 mL) with PTFE-lined caps
-
Vortex mixer
Procedure:
-
Pipette 100 µL of the this compound standard or sample extract into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Add 100 µL of anhydrous ethyl acetate to reconstitute the residue.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 15 minutes in a heating block.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Protocol 2: Acylation using Pentafluoropropionic Anhydride (PFPA)
This protocol details the derivatization using PFPA, which creates a fluorinated derivative suitable for highly sensitive detection.[4]
Materials:
-
This compound standard solution (e.g., 100 µg/mL in ethyl acetate)
-
Pentafluoropropionic anhydride (PFPA)
-
Anhydrous Ethyl Acetate
-
Heating block or water bath
-
GC vials (2 mL) with PTFE-lined caps
-
Vortex mixer
Procedure:
-
Pipette 100 µL of the this compound standard or sample extract into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Add 100 µL of anhydrous ethyl acetate to reconstitute the residue.
-
Add 50 µL of PFPA to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 20 minutes in a heating block.
-
Allow the vial to cool to room temperature.
-
Carefully evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate.
-
The sample is now ready for injection into the GC-MS system.
Visualizations
The following diagrams illustrate the general workflow for the derivatization and analysis of this compound.
Caption: General workflow for derivatization and GC-MS analysis.
Caption: Silylation reaction of the target analyte.
Caption: Acylation reaction of the target analyte.
References
- 1. epa.gov [epa.gov]
- 2. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario [mdpi.com]
- 6. A systematic derivatization technique for characterization of ethoxylates by GC and GCMS | Semantic Scholar [semanticscholar.org]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Chloro-2-methylphenoxy)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 2-(4-chloro-2-methylphenoxy)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-chloro-2-methylphenol to form a phenoxide, which then acts as a nucleophile and attacks an electrophilic alkyl halide, in this case, 2-chloroethanol, via an SN2 reaction.
Q2: What are the starting materials for this synthesis?
A2: The primary starting materials are 4-chloro-2-methylphenol and 2-chloroethanol. A base is required to deprotonate the phenol, and a suitable solvent is needed to facilitate the reaction.
Q3: What factors can influence the yield of the reaction?
A3: Several factors can significantly impact the reaction yield, including the choice of base, solvent, reaction temperature, and reaction time. The purity of the starting materials is also crucial.
Q4: Are there any common side reactions to be aware of?
A4: Yes, potential side reactions include the elimination (E2) reaction of 2-chloroethanol, which is more likely with sterically hindered reagents or at higher temperatures, and C-alkylation of the phenoxide. If a protic solvent is used, it can react with the alkyl halide, reducing the yield.
Q5: What is a typical yield for this type of synthesis?
A5: For Williamson ether syntheses, laboratory yields can range from 50% to 95%, depending on the specific conditions and reactants.[1] Optimization of the reaction conditions is key to achieving higher yields.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of 4-chloro-2-methylphenol.2. Low reaction temperature or insufficient reaction time.3. Inactive 2-chloroethanol.4. Use of a protic solvent (e.g., ethanol, water) which can react with the alkyl halide. | 1. Use a stronger base (e.g., NaH) or ensure the base (e.g., NaOH, KOH) is fresh and anhydrous. Ensure stoichiometric amounts are used.2. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using TLC.3. Check the purity of 2-chloroethanol and consider using a more reactive electrophile like 2-bromoethanol.4. Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[1] |
| Presence of Unreacted 4-chloro-2-methylphenol | 1. Insufficient amount of base.2. Reaction time is too short. | 1. Use a slight excess of the base to ensure complete deprotonation of the phenol.2. Increase the reaction time and monitor for the disappearance of the starting material by TLC. |
| Formation of Side Products | 1. Elimination Reaction: The base may be too strong or sterically hindered, promoting the E2 elimination of 2-chloroethanol to form ethene.2. C-Alkylation: The phenoxide may attack the alkyl halide at the carbon of the aromatic ring instead of the oxygen.3. Reaction with Solvent: If a protic solvent is used, it can compete with the phenoxide as a nucleophile. | 1. Use a less sterically hindered base. Maintain a moderate reaction temperature.2. This is generally a minor side product but can be influenced by the solvent and counter-ion. Using a polar aprotic solvent can favor O-alkylation.3. Ensure the use of a polar aprotic solvent. |
| Difficulty in Product Isolation and Purification | 1. The product may be soluble in the aqueous phase during workup.2. Emulsion formation during extraction. | 1. Ensure the aqueous phase is saturated with a brine solution to reduce the solubility of the organic product.2. Add a small amount of brine to the separatory funnel to help break the emulsion. |
Experimental Protocols
Below are representative experimental protocols for the synthesis of this compound. Note: These are general procedures and may require optimization for best results.
Protocol 1: Synthesis using Sodium Hydroxide in a Polar Aprotic Solvent
Materials:
-
4-chloro-2-methylphenol
-
2-chloroethanol
-
Sodium hydroxide (NaOH) pellets
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Deionized water
-
Hydrochloric acid (HCl), 1M
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-methylphenol (1 equivalent) in DMF.
-
Carefully add finely ground sodium hydroxide (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium phenoxide.
-
Add 2-chloroethanol (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 1M HCl, followed by deionized water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
Protocol 2: Synthesis using Phase-Transfer Catalysis
Materials:
-
4-chloro-2-methylphenol
-
2-chloroethanol
-
Sodium hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 4-chloro-2-methylphenol (1 equivalent), 2-chloroethanol (1.5 equivalents), toluene, and tetrabutylammonium bromide (0.05 equivalents).
-
With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (2 equivalents).
-
Heat the biphasic mixture to 70-80 °C and stir vigorously for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water to dissolve the salts.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
-
Purify the resulting crude product.
Data Presentation
Table 1: Hypothetical Yield Comparison of Different Synthesis Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH | DMF | 80 | 6 | 75 |
| 2 | K₂CO₃ | Acetonitrile | Reflux | 8 | 68 |
| 3 | NaH | THF | 60 | 4 | 85 |
| 4 | NaOH (aq) / TBAB | Toluene | 75 | 7 | 82 |
Note: These are representative values and actual yields may vary.
Visualizations
Caption: Williamson ether synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis reaction.
Caption: Key factors influencing reaction yield and side product formation.
References
Technical Support Center: Analysis of "2-(4-Chloro-2-methylphenoxy)ethanol"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-(4-Chloro-2-methylphenoxy)ethanol". The information is designed to help identify and quantify potential impurities that may be encountered during synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I should be aware of in my "this compound" sample?
A1: Impurities in "this compound" can originate from several sources, including the synthetic route, degradation, and storage. Based on the common synthesis of related phenoxy compounds, potential impurities can be categorized as follows:
-
Starting Materials and Reagents:
-
4-Chloro-2-methylphenol: The primary precursor. Incomplete reaction can lead to its presence in the final product.
-
Ethylene Chlorohydrin or Ethylene Oxide: Common reagents used for ethoxylation. Residual amounts may be present.
-
Solvents: Any solvents used during the synthesis and purification process.
-
-
Synthesis-Related Impurities (Byproducts):
-
Isomers: Such as 2-(6-chloro-2-methylphenoxy)ethanol, which can arise if the starting cresol is not purely 4-chloro-2-methylphenol.[1]
-
Over-ethoxylated species: Products with more than one ethylene glycol unit attached.
-
Other related substances: Depending on the specific synthetic pathway, other chlorinated or phenoxy-related byproducts may form.
-
-
Degradation Products:
Q2: Which analytical techniques are most suitable for identifying and quantifying these impurities?
A2: The most common and effective analytical techniques for separating and identifying organic impurities in compounds like "this compound" are gas chromatography (GC) and high-performance liquid chromatography (HPLC).
-
Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. GC is particularly well-suited for volatile and semi-volatile impurities, including residual solvents and starting materials like 4-chloro-2-methylphenol.
-
High-Performance Liquid Chromatography (HPLC): Typically with UV or Diode Array Detection (DAD) for quantification and LC-MS for identification. HPLC is excellent for separating the main compound from less volatile impurities and isomers. A rapid and simple HPLC method has been developed for the quantitation of the related compound 4-chloro-2-methylphenoxyacetic acid (MCPA) in various samples.[4]
Q3: Can you provide a starting point for an HPLC method?
A3: Yes, a reverse-phase HPLC method is a good starting point. Below is a general protocol that can be optimized for your specific needs.
Table 1: Example HPLC Method Parameters
| Parameter | Suggested Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 90% B over 15 min, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile:Water (1:1) to a concentration of 1 mg/mL |
Q4: What about a GC method for volatile impurities and residual solvents?
A4: A standard GC-FID or GC-MS method can be used. The following is a general protocol for analyzing volatile impurities.
Table 2: Example GC Method Parameters
| Parameter | Suggested Conditions |
| Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) |
| Oven Program | 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Sample Preparation | Dissolve sample in a suitable high-purity solvent (e.g., DMSO, DMF) to a concentration of 10-20 mg/mL |
Troubleshooting Guides
Problem 1: I see an unexpected peak in my chromatogram. How do I identify it?
Answer:
-
Check Retention Time: Compare the retention time of the unknown peak with that of known potential impurities (starting materials, byproducts, etc.) by injecting individual standards if available.
-
Mass Spectrometry (MS): The most definitive way to identify an unknown is by using a mass spectrometer. Both GC-MS and LC-MS can provide the mass-to-charge ratio (m/z) of the impurity, which can be used to determine its molecular weight and fragmentation pattern, aiding in structural elucidation.
-
Spiking: Spike your sample with a small amount of a suspected impurity standard. If the peak area of the unknown peak increases, it confirms the identity of that impurity.
Problem 2: My HPLC peaks for the main compound and an impurity are not well-resolved.
Answer:
-
Modify the Mobile Phase Gradient: A shallower gradient will increase the run time but often improves the resolution between closely eluting peaks.
-
Change the Mobile Phase Composition: Try a different organic modifier (e.g., methanol instead of acetonitrile) or adjust the pH of the aqueous phase.
-
Use a Different Column: A column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) or a longer column with a smaller particle size can provide different selectivity and better resolution.
Problem 3: I am having trouble detecting low levels of a particular impurity.
Answer:
-
Increase Sample Concentration: A more concentrated sample will result in a larger peak for the impurity, making it easier to detect.
-
Increase Injection Volume: Injecting a larger volume of your sample can increase the response, but be mindful of potential peak distortion.
-
Use a More Sensitive Detector: A mass spectrometer is generally more sensitive and selective than a UV or FID detector. For HPLC, you can also try to find a wavelength with maximum absorbance for the impurity of interest.
-
Sample Enrichment: Techniques like solid-phase extraction (SPE) can be used to concentrate impurities from a larger sample volume before analysis.[4][5]
Visualized Workflows
Caption: Experimental workflow for impurity analysis.
Caption: Logical relationship of impurity sources.
References
- 1. EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids - Google Patents [patents.google.com]
- 2. MCPA - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(4-Chloro-2-methylphenoxy)ethanol
Welcome to the technical support center for the synthesis of 2-(4-Chloro-2-methylphenoxy)ethanol. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and side reactions encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Low yields in the synthesis of this compound, which is a Williamson ether synthesis, can stem from several factors:
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Incomplete Deprotonation: The reaction requires the formation of the 4-chloro-2-methylphenoxide ion. If the base used is not strong enough or is used in insufficient quantity, the starting phenol will not be fully deprotonated, leading to an incomplete reaction.
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Competing Elimination Reaction: The alkoxide base can promote an E2 elimination reaction with the 2-chloroethanol, leading to the formation of ethene gas and water, instead of the desired ether.[1][2][3][4]
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Reaction Temperature: Higher temperatures can favor the elimination side reaction over the desired SN2 substitution.[1][4]
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Purity of Reactants: Impurities in the starting materials (4-chloro-2-methylphenol or 2-chloroethanol) can interfere with the reaction.
-
Moisture: The presence of water can consume the base and hinder the formation of the necessary phenoxide.[5]
Troubleshooting Steps:
-
Ensure you are using a sufficiently strong base (e.g., sodium hydride, potassium carbonate) in at least a stoichiometric amount.
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Consider running the reaction at a lower temperature for a longer duration to minimize the elimination byproduct.
-
Ensure all reactants and solvents are dry.
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Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).
Q2: I am observing an unexpected byproduct with a similar polarity to my desired product, making purification difficult. What could it be?
A2: A common and often difficult-to-separate byproduct is an isomer of the desired product or a product of C-alkylation.
-
Isomeric Impurities: Your starting 4-chloro-2-methylphenol may contain the isomeric impurity 6-chloro-2-methylphenol. This will react to form the isomeric ether, 2-(6-chloro-2-methylphenoxy)ethanol, which will likely have very similar chromatographic behavior to your target compound.
-
C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can be alkylated at the oxygen (O-alkylation) to form the desired ether, or at the aromatic ring (C-alkylation), leading to the formation of a (hydroxyethyl)chloromethylphenol.[1][3][6] This side reaction is less common but can occur under certain conditions.
Troubleshooting Steps:
-
Analyze the purity of the starting 4-chloro-2-methylphenol to check for isomers.
-
Consider using a polar aprotic solvent (e.g., DMF, DMSO) to favor O-alkylation.[6]
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Careful optimization of the reaction conditions (temperature, base, solvent) can help minimize C-alkylation.
Q3: My reaction is turning a dark color, and I'm getting a complex mixture of products. What is happening?
A3: A dark coloration and the formation of multiple products can indicate decomposition or oxidation.
-
Phenol Oxidation: Phenols and phenoxides can be susceptible to oxidation, especially at elevated temperatures or in the presence of air (oxygen) and trace metal impurities. This can lead to the formation of colored quinone-type byproducts.
-
High Reaction Temperature: Excessively high temperatures can lead to decomposition of the reactants or products, resulting in a complex and tarry reaction mixture.
Troubleshooting Steps:
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Ensure the reaction temperature is carefully controlled and not exceeding the stability limits of your reactants and products.
-
Use purified solvents and reagents to avoid catalytic decomposition by impurities.
Quantitative Data Summary
| Parameter | Condition | Expected O-Alkylation Yield (Desired Product) | Expected E2 Elimination Byproduct | Expected C-Alkylation Byproduct |
| Temperature | Low (e.g., room temp to 60°C) | Higher | Lower | Lower |
| High (e.g., >100°C) | Lower | Higher | May Increase | |
| Base Strength | Strong (e.g., NaH) | High (with pure reactants) | Moderate | Low |
| Weaker (e.g., K₂CO₃) | Moderate to High | Low | Low | |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Higher | Lower | Lower |
| Protic (e.g., Ethanol) | Lower | Higher | Higher | |
| Alkyl Halide | Primary (e.g., 2-chloroethanol) | Favored | Possible | N/A |
| Secondary/Tertiary | Not Favored | Highly Favored | N/A |
Experimental Protocol: General Methodology
This protocol describes a general method for the synthesis of this compound via the Williamson ether synthesis.
Materials:
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4-chloro-2-methylphenol
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2-chloroethanol
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
N,N-Dimethylformamide (DMF)
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Diethyl ether
-
1 M Hydrochloric acid (HCl)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-chloro-2-methylphenol (1.0 eq) and anhydrous DMF.
-
Base Addition: Add potassium carbonate (1.5 eq) to the solution. If using sodium hydride, cool the solution to 0°C and add NaH (1.1 eq) portion-wise. Stir the mixture until deprotonation is complete (ceases to bubble if using NaH).
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Alkylating Agent Addition: Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture.
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Reaction: Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.
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Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3x).
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Washing: Combine the organic extracts and wash with 1 M HCl, followed by water, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Visualizations
Below are diagrams illustrating the key chemical pathways and troubleshooting logic for this synthesis.
Caption: Key reaction pathways in the synthesis.
Caption: A logical workflow for troubleshooting low product yield.
References
"2-(4-Chloro-2-methylphenoxy)ethanol" stability and storage conditions
Disclaimer: Information regarding the specific compound "2-(4-Chloro-2-methylphenoxy)ethanol" is limited. The following guidance is based on data for the structurally similar and well-documented compound (4-Chloro-2-methylphenoxy)acetic acid (MCPA), and should be used as a general reference. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate information.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on guidelines for similar phenoxy compounds, this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] Keep the container tightly closed and away from heat, sparks, open flames, and other sources of ignition.[2][4][5] It is also advisable to store it away from incompatible materials such as strong oxidizing agents and strong bases.[1][2]
Q2: What is the general stability of this compound?
A2: While specific data for this compound is unavailable, the related compound MCPA is considered chemically stable under standard ambient conditions.[5][6] However, it may be susceptible to degradation under certain conditions. For instance, MCPA can undergo photodegradation in the presence of sunlight.[7]
Q3: What are the known degradation pathways for similar compounds?
A3: For the related compound MCPA, degradation can occur through biological and photochemical pathways. Biodegradation in soil is a primary degradation route, often involving the cleavage of the ether linkage to form 4-chloro-2-methylphenol (MCP).[8] Photodegradation can also occur, where the compound is broken down by light, potentially through oxidation by hydroxyl radicals.[7][8]
Q4: What materials are incompatible with this compound?
A4: Strong oxidizing agents and strong bases are generally considered incompatible with similar phenoxy compounds and should be avoided.[1][2] Exposure to moist air or water could also be a concern for some formulations.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate formation in solution | The compound may have low solubility in the chosen solvent or the solution may be supersaturated. Temperature fluctuations during storage could also cause precipitation. | Gently warm the solution while stirring to redissolve the precipitate. Consider using a different solvent or adjusting the concentration. Ensure storage at a stable temperature. |
| Discoloration of the compound or solution | This could indicate degradation due to exposure to light, air (oxidation), or contaminants. | Store the compound in a dark, airtight container. If degradation is suspected, it is advisable to use a fresh batch for critical experiments. Consider performing analytical tests (e.g., HPLC) to check for purity. |
| Inconsistent experimental results | This may be due to compound degradation, improper storage, or contamination. The compound's activity can be affected by factors like pH and exposure to incompatible substances. | Always use fresh solutions for experiments. Verify the pH of your experimental system. Ensure all labware is clean and free of contaminants. Review storage and handling procedures. |
| Visible degradation of the container | The compound or its solvent may be reacting with the container material. | Ensure the compound is stored in a compatible container, such as polyethylene or polypropylene.[3] Avoid long-term storage in containers made of materials that may be reactive. |
Experimental Protocols
Protocol 1: General Handling and Solution Preparation
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling the compound.[1][2][4]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors or dust.[1][4]
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.
-
Dissolution: Add the weighed compound to the desired solvent in a suitable container. Use a solvent in which the compound is known to be soluble and stable.
-
Mixing: Stir the solution using a magnetic stirrer or other appropriate means until the compound is completely dissolved. Gentle heating may be applied if necessary, but be cautious of potential degradation at elevated temperatures.
-
Storage of Solution: Store the prepared solution in a tightly sealed, clearly labeled container, protected from light and at the recommended temperature.
Visualizations
Below are diagrams illustrating key concepts related to the handling and stability of this compound, based on information for related compounds.
Caption: Recommended storage conditions for this compound.
Caption: Potential degradation pathways for related phenoxy compounds.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. MCPA - Wikipedia [en.wikipedia.org]
Troubleshooting "2-(4-Chloro-2-methylphenoxy)ethanol" purification by crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "2-(4-Chloro-2-methylphenoxy)ethanol" by crystallization.
I. Physicochemical Properties
Understanding the physical and chemical properties of "this compound" is crucial for developing a successful crystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClO₂ | --INVALID-LINK-- |
| Molecular Weight | 186.64 g/mol | --INVALID-LINK-- |
| Appearance | White to light brown solid | --INVALID-LINK-- (for related compound) |
| Boiling Point | 294.5°C at 760 mmHg | --INVALID-LINK-- |
| Melting Point | Not explicitly found for this compound. Related compound 2-(4-chlorophenoxy)ethanol has a melting point of 30°C. --INVALID-LINK-- | |
| Density | 1.198 g/cm³ | --INVALID-LINK-- |
| Flash Point | 131.9°C | --INVALID-LINK-- |
II. FAQs: Solvent Selection and Protocol
Q1: How do I choose a suitable solvent for the crystallization of this compound?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. Based on the structure (an aromatic ether with a hydroxyl group), a moderately polar solvent is a good starting point.
Solvent Screening Protocol:
-
Place approximately 10-20 mg of your crude "this compound" into a small test tube.
-
Add a few drops of the solvent to be tested.
-
Observe the solubility at room temperature. The compound should be sparingly soluble or insoluble.
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Gently heat the test tube. The compound should fully dissolve.
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Allow the solution to cool to room temperature, then place it in an ice bath.
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A good solvent will show significant crystal formation upon cooling.
Recommended Solvents to Screen:
| Solvent | Rationale |
| Ethanol/Water | "this compound" is likely soluble in ethanol. Water can be used as an anti-solvent. |
| Methanol/Water | Similar to ethanol/water, this is a common mixed solvent system for moderately polar compounds. |
| Toluene | The aromatic nature of toluene may provide good solubility at higher temperatures. |
| Heptane or Hexane | These nonpolar solvents can be used as anti-solvents with more polar solvents like ethanol or acetone. |
| Acetone/Water | Acetone is a good solvent for many organic compounds, with water as a potential anti-solvent. |
Q2: Can you provide a general experimental protocol for the crystallization of this compound?
A2: The following is a general protocol that should be optimized for your specific sample.
Experimental Protocol: Single Solvent Crystallization
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Dissolution: In a suitable flask, add the crude "this compound" and a small amount of the chosen solvent (e.g., toluene). Heat the mixture to the boiling point of the solvent while stirring. Continue to add the solvent in small portions until the solid is completely dissolved.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Experimental Protocol: Mixed Solvent Crystallization (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude product in the minimum amount of hot ethanol.
-
Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single solvent protocol, using the ethanol/water mixture (at the determined ratio) for washing.
III. Troubleshooting Guide
This section addresses common problems encountered during the crystallization of "this compound".
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is not saturated.- The compound is very soluble even at low temperatures. | - Boil off some of the solvent to concentrate the solution.- Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent).- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of the pure compound. |
| Oiling out (a liquid separates instead of crystals). | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is precipitating out of solution too quickly.- High concentration of impurities. | - Use a lower boiling point solvent.- Add slightly more solvent to keep the compound dissolved at a lower temperature before cooling.- Cool the solution more slowly.- Consider a preliminary purification step (e.g., column chromatography) to remove impurities. |
| Crystals are colored. | - Colored impurities are present in the crude material. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. |
| Low recovery of crystals. | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled in an ice bath.- Use a minimal amount of cold solvent for washing the crystals.- For hot filtration, ensure the funnel and receiving flask are pre-heated. |
| Crystals are very fine or powdery. | - The solution cooled too quickly. | - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulate the flask to slow down the cooling rate. |
IV. Visualization of Workflows and Logic
Troubleshooting Crystallization Workflow
Caption: A workflow diagram for troubleshooting common crystallization issues.
Potential Impurities and Their Origin
The synthesis of "this compound" typically involves the reaction of 4-chloro-2-methylphenol with a 2-haloethanol (e.g., 2-chloroethanol) under basic conditions. Potential impurities can arise from starting materials, side reactions, or subsequent steps.
| Impurity | Potential Origin |
| 4-chloro-2-methylphenol | Unreacted starting material. |
| 2-chloroethanol | Unreacted starting material. |
| 6-chloro-2-methylphenol | Isomeric impurity from the synthesis of 4-chloro-2-methylphenol. |
| Bis(4-chloro-2-methylphenyl) ether | Dimerization side reaction. |
| Polychlorinated phenoxyethanols | Over-chlorination during the synthesis of starting materials. |
Logical Relationship of Impurities
Caption: Logical relationship of potential impurities in the synthesis of this compound.
Optimizing reaction conditions for "2-(4-Chloro-2-methylphenoxy)ethanol" synthesis
Welcome to the technical support center for the synthesis of 2-(4-Chloro-2-methylphenoxy)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions related to this synthesis.
Experimental Protocol: Williamson Ether Synthesis
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (alkoxide).[1] In this specific synthesis, 4-chloro-2-methylphenol is deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol.
Reaction Scheme:
Detailed Experimental Methodology:
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Deprotonation of the Phenol:
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In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 4-chloro-2-methylphenol (1.0 eq.) in a suitable solvent (e.g., ethanol, N,N-dimethylformamide).
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Cautiously add a base (e.g., sodium hydroxide (1.1 eq.), potassium hydroxide (1.1 eq.), or sodium hydride (1.1 eq.)) to the solution while stirring. If using sodium hydride, be aware of hydrogen gas evolution.
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The mixture is typically stirred at room temperature or gently heated to ensure complete formation of the sodium 4-chloro-2-methylphenoxide.
-
-
Nucleophilic Substitution:
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To the solution of the phenoxide, add 2-chloroethanol (1.0-1.2 eq.) dropwise through the dropping funnel.
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The reaction mixture is then heated to reflux (the specific temperature will depend on the solvent used) and maintained for a period of 3 to 6 hours.[2][3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]
-
-
Work-up and Purification:
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After the reaction is complete, the mixture is cooled to room temperature.
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The solvent is removed under reduced pressure using a rotary evaporator.[2]
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The residue is taken up in a suitable organic solvent (e.g., dichloromethane or diethyl ether) and washed with water and brine to remove any inorganic salts and unreacted base.
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The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product.[3]
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The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key parameters that can be adjusted to optimize the synthesis of this compound. The values are based on general principles of the Williamson ether synthesis and may require empirical optimization for this specific reaction.
Table 1: Effect of Base on Phenol Deprotonation
| Base | Molar Ratio (Base:Phenol) | Solvent | Temperature (°C) | Notes |
| Sodium Hydroxide (NaOH) | 1.1 : 1 | Ethanol | 25-50 | A common and cost-effective choice for phenols.[4] |
| Potassium Hydroxide (KOH) | 1.1 : 1 | Ethanol | 25-50 | Similar reactivity to NaOH.[4] |
| Sodium Hydride (NaH) | 1.1 : 1 | DMF, THF | 0-25 | A stronger, non-nucleophilic base; requires an aprotic solvent.[5] |
| Potassium Carbonate (K₂CO₃) | 2.0 : 1 | Acetonitrile, DMF | 80-100 | A milder base, often requiring higher temperatures.[3] |
Table 2: Influence of Solvent on Reaction Rate and Yield
| Solvent | Type | Boiling Point (°C) | Notes |
| Ethanol | Protic | 78 | Can also act as a nucleophile, potentially leading to side products. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | 153 | Excellent solvent for S(_N)2 reactions, but can be difficult to remove.[5] |
| Acetonitrile | Aprotic, Polar | 82 | Good alternative to DMF, easier to remove.[3] |
| Tetrahydrofuran (THF) | Aprotic, Ethereal | 66 | Often used with stronger bases like NaH.[5] |
Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis of this compound.
Q1: The reaction yield is very low. What are the possible causes and solutions?
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Incomplete Deprotonation: The formation of the phenoxide is crucial for the reaction to proceed.
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Cause: The base used may not be strong enough, or an insufficient amount was used. Moisture in the reaction can also consume the base.
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Solution: Ensure all glassware is thoroughly dried. Use a slightly larger excess of a strong base like sodium hydroxide or potassium hydroxide. For a more robust deprotonation, consider using sodium hydride in an anhydrous aprotic solvent like DMF or THF.[5]
-
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Side Reactions: The primary competing reaction is the E2 elimination of 2-chloroethanol, which is promoted by strong, sterically hindered bases and high temperatures.
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Cause: While 2-chloroethanol is a primary halide and less prone to elimination, high reaction temperatures can favor this pathway.[1]
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Solution: Maintain the reaction temperature at a moderate level (e.g., gentle reflux). Avoid using excessively strong or bulky bases if elimination is a significant issue.
-
-
Poor Quality of Reagents:
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Cause: The 4-chloro-2-methylphenol or 2-chloroethanol may be impure.
-
Solution: Use reagents of high purity. If necessary, purify the starting materials before use.
-
Q2: The final product is contaminated with unreacted 4-chloro-2-methylphenol. How can I remove it?
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Cause: The reaction may not have gone to completion, or an insufficient amount of 2-chloroethanol was used.
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Solution:
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Extraction: During the work-up, wash the organic layer with an aqueous solution of a mild base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution). The acidic phenol will be deprotonated and move into the aqueous layer, while the neutral ether product will remain in the organic layer.
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Chromatography: If extraction is not sufficient, column chromatography can be used to separate the more polar phenolic starting material from the less polar ether product.
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Q3: I am observing the formation of an unexpected byproduct. What could it be?
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Possible Byproducts:
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Ethylene Glycol: Formed from the hydrolysis of 2-chloroethanol, especially if there is water in the reaction mixture.
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1,2-bis(4-chloro-2-methylphenoxy)ethane: This can form if the product, this compound, is deprotonated and reacts with another molecule of 2-chloroethanol. Using a slight excess of the phenol can help minimize this.
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C-Alkylated Products: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at the aromatic ring. While O-alkylation is generally favored, some C-alkylation may occur, leading to isomeric byproducts.
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Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this synthesis? For phenolic starting materials, sodium hydroxide or potassium hydroxide are generally sufficient and cost-effective.[4] For higher yields and faster reaction times, especially if the phenol is less acidic, a stronger base like sodium hydride in an aprotic solvent can be used.[5]
Q2: Which solvent is recommended for this Williamson ether synthesis? Polar aprotic solvents like DMF or acetonitrile are often preferred as they can accelerate S(_N)2 reactions.[3][5] However, using ethanol as a solvent with sodium hydroxide or potassium hydroxide is also a common and simpler procedure.[4] The choice of solvent may require some optimization for the best results.
Q3: How can I monitor the progress of the reaction? Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials (4-chloro-2-methylphenol and 2-chloroethanol). The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.
Q4: What are the safety precautions I should take during this synthesis?
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4-chloro-2-methylphenol: Is harmful if swallowed and can cause skin irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
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2-chloroethanol: Is toxic and readily absorbed through the skin. It should be handled in a well-ventilated fume hood with appropriate PPE.
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Bases: Strong bases like sodium hydroxide, potassium hydroxide, and especially sodium hydride are corrosive and can cause severe burns. Handle with extreme care. Sodium hydride reacts violently with water to produce flammable hydrogen gas.
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Solvents: Organic solvents are often flammable. Ensure there are no open flames or ignition sources in the vicinity of the experiment.
Visualizing the Workflow
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A troubleshooting guide for addressing low reaction yields.
References
Removal of unreacted starting materials from "2-(4-Chloro-2-methylphenoxy)ethanol"
Technical Support Center: Purification of 2-(4-Chloro-2-methylphenoxy)ethanol
Welcome to the technical support center for the purification of this compound. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I might find in my crude this compound product?
A1: The synthesis of this compound is typically a Williamson ether synthesis. The most common unreacted starting materials are 4-chloro-2-methylphenol and either 2-chloroethanol or ethylene carbonate , depending on your specific synthetic route. Residual base (e.g., sodium hydroxide) may also be present.
Q2: How can I quickly check for the presence of unreacted 4-chloro-2-methylphenol in my product?
A2: A simple and effective method is using Thin Layer Chromatography (TLC). The phenolic starting material is significantly more polar than the desired ether product and will have a lower Rf value. Additionally, you can perform a basic aqueous extraction; the phenol is acidic and will move into the aqueous basic layer, which can then be confirmed by analytical techniques.[1][2]
Q3: My product is an oil, but I've seen reports of it being a solid. Why is that?
A3: The closely related compound, 2-(4-chlorophenoxy)ethanol, has a melting point of 30 °C.[3] this compound is expected to have a similar melting point and may exist as either a low-melting solid or a viscous oil at room temperature, especially if impurities are present which can cause melting point depression.
Q4: Is distillation a viable method for purification?
A4: Vacuum distillation can be an effective final purification step, especially for removing less volatile impurities. However, it is most effective after initial workup procedures have removed the bulk of the starting materials. There is a significant difference in the boiling points between the product and the starting materials, making distillation feasible.
Troubleshooting Guide
Issue 1: My TLC plate shows a persistent spot corresponding to the 4-chloro-2-methylphenol starting material after my initial workup.
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Cause: Insufficient removal of the acidic phenol.
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Solution: Perform a liquid-liquid extraction with a basic aqueous solution. Dissolve your crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash this organic layer several times with a 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution.[1] The acidic phenol will be deprotonated to its phenoxide salt, which is soluble in the aqueous layer.
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Verification: Combine the aqueous layers and acidify with HCl. If a precipitate forms or the solution turns cloudy, this is the unreacted phenol, confirming the success of the extraction.
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Issue 2: I am having trouble separating the product from the other starting material (2-chloroethanol or ethylene carbonate).
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Cause: Both 2-chloroethanol and ethylene carbonate have some solubility in organic solvents but are also highly water-soluble.[4][5][6]
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Solution: Perform several washes (brine washes) of the organic layer with water after the basic extraction. This will help partition the highly polar 2-chloroethanol or ethylene carbonate into the aqueous phase.
Issue 3: My final product is not reaching the desired purity level after extraction and washing.
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Cause: Minor impurities with similar polarity to the product may remain.
-
Solution 1: Recrystallization. If your product is a solid, recrystallization is an excellent method for achieving high purity. You will need to screen for a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
-
Solution 2: Flash Column Chromatography. This is a highly effective method for purifying oils or solids. A solvent system should be chosen where the product has an Rf value of approximately 0.3 on a TLC plate. Given the polarity difference, unreacted phenol will stick to the baseline, and the desired ether product will elute.
Data Presentation: Physical Properties
This table summarizes the physical properties of the target compound and potential unreacted starting materials, which forms the basis for the purification strategies.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | ~186.64 | High (requires vacuum) | Low-melting solid | Soluble in common organic solvents. |
| 4-Chloro-2-methylphenol | 142.58 | 220 - 225 °C[10] | 43 - 46 °C[10] | Insoluble in water, soluble in organic solvents and aqueous base.[11][12][13] |
| 2-Chloroethanol | 80.51 | 129 °C[14][15] | -89 °C[14] | Miscible with water; soluble in ethanol, acetone, benzene.[4][6][7][15] |
| Ethylene Carbonate | 88.06 | 243 - 244 °C[8][16] | 34 - 37 °C[8][17] | Soluble in water, ethanol, acetone; used as a polar solvent.[5][9][16][17] |
Experimental Protocols
Protocol 1: Basic Liquid-Liquid Extraction to Remove Unreacted Phenol
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of ethyl acetate for a 10 g crude sample).
-
Transfer: Transfer the solution to a separatory funnel.
-
Basic Wash: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent. Shake vigorously for 30-60 seconds, venting frequently.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the basic wash (steps 3-4) two more times to ensure complete removal of the phenol.
-
Water Wash: Wash the organic layer with an equal volume of water to remove any residual NaOH.
-
Brine Wash: Wash the organic layer with an equal volume of saturated NaCl solution (brine) to initiate the drying process.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, now free of phenolic impurities.
Visualizations
Purification Workflow
The following diagram illustrates the general workflow for purifying this compound after the initial chemical reaction is complete.
Caption: General purification workflow.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting common purity issues.
Caption: Troubleshooting purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chemcess.com [chemcess.com]
- 5. Ethylene Carbonate | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 2-Chloroethanol - Wikipedia [en.wikipedia.org]
- 8. Ethylene carbonate | 96-49-1 [chemicalbook.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. accustandard.com [accustandard.com]
- 11. Page loading... [guidechem.com]
- 12. 4-Chloro-2-methylphenol | 1570-64-5 [chemicalbook.com]
- 13. 4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-Chloroethanol 99 107-07-3 [sigmaaldrich.com]
- 15. 2-Chloroethanol CAS#: 107-07-3 [m.chemicalbook.com]
- 16. Ethylene Carbonate: The "magic solvent" of green chemistry_Chemicalbook [chemicalbook.com]
- 17. Ethylene carbonate - Wikipedia [en.wikipedia.org]
Preventing byproduct formation in "2-(4-Chloro-2-methylphenoxy)ethanol" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-(4-Chloro-2-methylphenoxy)ethanol. The guidance focuses on preventing byproduct formation and optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this specific synthesis, the sodium salt of 4-chloro-2-methylphenol (the phenoxide) is reacted with 2-chloroethanol.
Q2: What are the potential byproducts in the synthesis of this compound?
Several byproducts can form during the Williamson ether synthesis of this compound. The most common ones include:
-
Unreacted Starting Materials: Residual 4-chloro-2-methylphenol and 2-chloroethanol may remain if the reaction does not go to completion.
-
Elimination Byproduct: Ethene (ethylene) can be formed via an E2 elimination reaction of 2-chloroethanol, which is promoted by the basic conditions.
-
C-Alkylation Products: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at a carbon atom on the aromatic ring. While O-alkylation is favored, small amounts of C-alkylation byproducts, where the hydroxyethyl group attaches directly to the benzene ring, can occur.
-
Bis-etherification Product: Reaction of the product, this compound, with another molecule of the phenoxide can lead to the formation of a bis-ether byproduct.
Q3: How can I minimize the formation of the ethene byproduct?
The formation of ethene is a result of the E2 elimination side reaction. To minimize this:
-
Use a less sterically hindered base: If you are preparing the phenoxide in situ, use a base that is not excessively bulky.
-
Control the temperature: Higher temperatures tend to favor elimination reactions. Running the reaction at the lowest effective temperature can help minimize ethene formation.
-
Use a primary alkyl halide: In this case, 2-chloroethanol is a primary halide, which is ideal for minimizing elimination.[1][2]
Q4: What is the role of the solvent in this reaction?
The solvent plays a crucial role in the Williamson ether synthesis. Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are often good choices as they can solvate the cation of the phenoxide salt, leaving the phenoxide anion more available for nucleophilic attack. Protic solvents, such as ethanol, can also be used but may lead to slower reaction rates due to solvation of the nucleophile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Incomplete deprotonation of 4-chloro-2-methylphenol. | Ensure a stoichiometric equivalent or slight excess of a strong enough base (e.g., sodium hydroxide, potassium carbonate) is used. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for byproduct formation. | |
| Insufficient reaction time. | Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS) to determine the optimal reaction time. | |
| High Levels of Unreacted Starting Materials | Inefficient mixing of reactants. | Ensure adequate stirring throughout the reaction. |
| Poor quality of reagents. | Use high-purity, dry reagents and solvents. | |
| Significant Formation of Ethene Byproduct | Reaction temperature is too high. | Lower the reaction temperature. Consider running the reaction at room temperature for a longer duration. |
| The base used is too strong or sterically hindered. | Use a milder base like potassium carbonate instead of sodium hydride if possible. | |
| Presence of C-Alkylation Byproducts | The choice of solvent or counter-ion. | The solvent can influence the site of alkylation. Experiment with different polar aprotic solvents. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Williamson Ether Synthesis
Objective: To synthesize this compound with minimal byproduct formation.
Materials:
-
4-chloro-2-methylphenol
-
2-chloroethanol
-
Sodium hydroxide (or potassium carbonate)
-
Dimethylformamide (DMF) (anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-methylphenol (1 equivalent) in anhydrous DMF.
-
Add sodium hydroxide (1.1 equivalents) portion-wise to the solution while stirring. The formation of the sodium phenoxide may be exothermic.
-
Once the phenoxide has formed (the solution may become clearer), add 2-chloroethanol (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with 1 M HCl (2 x 30 mL) to remove any unreacted phenoxide, followed by water (2 x 30 mL), and finally with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Data Presentation
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome on Byproduct Formation |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K2CO3) | A milder base like K2CO3 can reduce the rate of the E2 elimination side reaction. |
| Temperature | 100°C | 60°C | Lower temperatures significantly disfavor the E2 elimination pathway. |
| Solvent | Ethanol | DMF | Aprotic polar solvents like DMF can enhance the SN2 reaction rate over competing side reactions. |
| Reactant Ratio (Phenol:Halide) | 1:1 | 1:1.2 | A slight excess of the alkylating agent can help drive the reaction to completion, but a large excess should be avoided to prevent side reactions. |
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: Troubleshooting workflow for identifying and mitigating byproduct formation in the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to Purity Analysis: 2-(4-Chloro-2-methylphenoxy)ethanol by qNMR and Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction to Purity Analysis
Accurate determination of the purity of active pharmaceutical ingredients (APIs) and other chemical entities is a critical aspect of drug development and quality control. The presence of impurities can significantly impact the safety, efficacy, and stability of the final product. Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment, offering distinct advantages over conventional chromatographic techniques.
Quantitative NMR (qNMR) is a primary ratio method of measurement, meaning the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[1] This intrinsic characteristic allows for the direct and accurate quantification of a substance against a certified reference material without the need for identical calibration standards.
High-Performance Liquid Chromatography (HPLC) is a widely used separation technique for the analysis of non-volatile or thermally labile compounds. Purity is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram (area percent method).
Gas Chromatography (GC) is another powerful separation technique suitable for volatile and thermally stable compounds. Similar to HPLC, purity is often assessed using the area percent method from the resulting chromatogram.
Comparative Data Analysis
The following tables summarize the performance characteristics of qNMR, HPLC, and GC for the purity analysis of aromatic ethanol derivatives. The data for HPLC and GC is based on validated methods for the closely related compound, 2-phenoxyethanol, which serves as a representative analog for 2-(4-Chloro-2-methylphenoxy)ethanol.
Table 1: Comparison of Method Performance Characteristics
| Parameter | qNMR (General) | HPLC (for 2-phenoxyethanol) | GC (General for related compounds) |
| Principle | Primary Ratio Method (Absolute Quantification)[1] | Chromatographic Separation & UV Detection | Chromatographic Separation & Flame Ionization Detection |
| Accuracy (% Recovery) | Typically 98-102%[2] | 99.76 - 100.03%[3] | Typically 98-102% |
| Precision (%RSD) | < 1%[2] | < 1% (Intra- and Inter-day)[3] | < 2%[4] |
| Limit of Detection (LOD) | Analyte Dependent (µg/mL range) | 0.094 mg/mL[3] | Analyte Dependent (ng/mL range)[5] |
| Limit of Quantification (LOQ) | Analyte Dependent (µg/mL range) | 0.15 mg/mL[3] | Analyte Dependent (µg/mL range)[5] |
| Linearity (r²) | > 0.999 | 0.9999[3] | > 0.99 |
| Sample Preparation | Simple dissolution | Dissolution, filtration | Dissolution, potential derivatization |
| Analysis Time | ~10-15 min per sample | ~10-20 min per sample | ~15-30 min per sample |
| Destructive to Sample? | No | Yes | Yes |
| Reference Standard | Certified standard of known purity (can be different from analyte) | Requires a well-characterized standard of the analyte | Requires a well-characterized standard of the analyte |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy - General Protocol
This protocol outlines a general procedure for the determination of purity of an organic compound using qNMR with an internal standard.
1. Sample and Standard Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve the sample and internal standard completely.
2. NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified to allow for full signal recovery. A typical D1 value is 30-60 seconds.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
3. Data Processing and Purity Calculation:
-
Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the well-resolved, characteristic signals of both the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) - Protocol for 2-phenoxyethanol
This protocol is based on a validated method for the analysis of 2-phenoxyethanol and can be adapted for this compound.[3][6]
1. Chromatographic Conditions:
-
Column: C8 (150 x 4.6 mm, 5 µm)[6]
-
Mobile Phase: Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v)[6]
-
Flow Rate: 1.0 mL/min[6]
-
Detection: UV at 258 nm[6]
-
Injection Volume: 10 µL[6]
-
Column Temperature: Ambient
2. Sample and Standard Preparation:
-
Prepare a stock solution of the this compound reference standard and the sample in the mobile phase at a known concentration (e.g., 0.75 mg/mL).[3]
-
Filter the solutions through a 0.45 µm syringe filter before injection.
3. Analysis and Purity Calculation:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the purity using the area percent method:
Purity (%) = (Area_main peak / Total area of all peaks) * 100
Gas Chromatography (GC) - General Protocol
This general protocol is suitable for the purity analysis of volatile phenoxy compounds.
1. Chromatographic Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C) at a controlled rate.
2. Sample and Standard Preparation:
-
Prepare a stock solution of the this compound reference standard and the sample in a suitable solvent (e.g., methanol, acetone) at a known concentration.
-
If the compound is not sufficiently volatile, derivatization may be necessary.
3. Analysis and Purity Calculation:
-
Inject the standard and sample solutions into the GC system.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the purity using the area percent method as described for HPLC.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for qNMR and a typical chromatographic purity analysis.
Caption: Experimental workflow for purity analysis by qNMR.
Caption: General workflow for purity analysis by chromatography (HPLC/GC).
Conclusion
Quantitative NMR offers a powerful, non-destructive, and efficient alternative to traditional chromatographic methods for the purity determination of this compound. Its nature as a primary ratio method provides a high degree of accuracy and precision without the need for an identical reference standard for the analyte. While HPLC and GC are well-established and reliable techniques, they are destructive to the sample and rely on the availability of a high-purity standard of the analyte for accurate quantification.
For drug development professionals and researchers, the choice of analytical method will depend on factors such as the availability of instrumentation and certified reference materials, the required level of accuracy, and the sample throughput needs. The information and protocols provided in this guide serve as a valuable resource for making an informed decision on the most suitable method for the purity analysis of this compound and related compounds.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orientjchem.org [orientjchem.org]
- 5. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
- 6. ijpsonline.com [ijpsonline.com]
Comparison of analytical methods for "2-(4-Chloro-2-methylphenoxy)ethanol"
Comparative Analysis of Analytical Methods for Phenoxyalkanol Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of established analytical methodologies for the quantification of phenoxyalkanol compounds, with a focus on techniques applicable to "2-(4-Chloro-2-methylphenoxy)ethanol" and its structural analogs. Due to a lack of specific published methods for "this compound," this document details analytical approaches for the closely related and widely studied compound (4-Chloro-2-methylphenoxy)acetic acid (MCPA), as well as other relevant chloro-phenoxy compounds. The methodologies described herein, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are presented as a foundational resource for developing and validating an analytical method for the target compound.
Data Summary of Analytical Methods
The following table summarizes the performance of various analytical methods used for the determination of MCPA and other related compounds. These methods can be adapted for the analysis of "this compound".
| Analytical Method | Compound(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| HPLC-DAD | MCPA | Wheat and Soil | 0.02 ng | 0.01 mg/kg | 87.1% - 98.2% | [1][2] |
| LC-MS/MS | MCPA, 4-chloro-2-methylphenol | Water and Soil | 40 ng/L (for MCPA in water) | Not Specified | Satisfactory | [3][4] |
| GC-MS/MS | Ethylene oxide, 2-chloroethanol | Dry Food Commodities | Not Specified | 0.02 to 0.1 mg/kg (MRL) | 70% - 120% | [5][6] |
| GC-FID | 2-(2-chloroethoxy) ethanol | Quetiapine Fumarate | Not Specified | Linearity: 40-150 µg/ml | Not Specified | [7] |
| LC-MS | MCPA and related phenoxy acids | Soil | 0.0000306-0.000552 mg/kg | 0.01 mg/kg | Not Specified | [8] |
Experimental Protocols
Below are detailed experimental protocols for the key analytical techniques, which can serve as a starting point for the analysis of "this compound".
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for MCPA in Wheat and Soil
This method is suitable for the quantification of acidic herbicides and can be adapted for phenoxyalkanol compounds.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: ODS C18 column (e.g., 250 mm × 4.6 mm i.d., 5 µm).[9]
-
Mobile Phase: A gradient of water (solvent A) and methanol (solvent B), both potentially containing a small amount of acid like formic acid to improve peak shape.[8][9]
-
Flow Rate: Typically 1.0 mL/min.[9]
-
Column Temperature: 25 °C.[9]
-
Detection: Diode-Array Detector (DAD) set at a wavelength appropriate for the analyte, for example, 254 nm.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for MCPA and its Metabolites
LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace analysis in complex matrices.
-
Sample Preparation:
-
LC-MS/MS Conditions:
-
Liquid Chromatography: An Agilent 1290 Infinity HPLC system or similar.[8]
-
Column: A C18 monolithic or particle-packed column (e.g., Phenomenex Onyx C18, 3.0 mm x 100 mm).[8]
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.[8]
-
Mass Spectrometry: A triple quadrupole mass spectrometer (e.g., Sciex TripleQuad 6500) operating in multiple reaction monitoring (MRM) mode for high selectivity.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile and Semi-Volatile Compounds
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes, a derivatization step is often required.
-
Sample Preparation:
-
Extraction: Samples are extracted with a suitable organic solvent like acetonitrile.[5]
-
Clean-up: A dispersive solid-phase extraction (d-SPE) step may be used to remove matrix interferences.[5]
-
Derivatization (if necessary): For compounds with active hydrogens (like alcohols and acids), derivatization is often required to improve volatility and chromatographic performance. This is a key consideration for adapting GC-MS methods to new analytes.
-
-
GC-MS/MS Conditions:
-
Gas Chromatograph: A system such as the Thermo Scientific TRACE 1610 GC.[6]
-
Mass Spectrometer: A triple quadrupole GC-MS/MS system like the Thermo Scientific TSQ 9610.[6]
-
Injection: Dynamic headspace or liquid injection can be used depending on the volatility of the analyte.[5]
-
Column and Conditions: The choice of column and temperature program will depend on the specific analyte and its volatility.
-
Methodology Visualization
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: General workflow for sample analysis using HPLC.
Caption: General workflow for sample analysis using GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dynamic headspace GC-MS/MS analysis of ethylene oxide and 2-chloroethanol in dry food commodities: a novel approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) in quetiapine fumarate by gas chromatogaraphy [scirp.org]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to MCPA Synthesis: An Objective Analysis of Precursor Performance
For researchers and professionals in drug development and agrochemical synthesis, the selection of an optimal synthetic pathway is paramount for achieving high yield, purity, and cost-effectiveness. This guide provides a detailed comparison of different precursor materials for the synthesis of 2-methyl-4-chlorophenoxyacetic acid (MCPA), a widely used herbicide. We will objectively evaluate the established industrial methods and explore a theoretical pathway from 2-(4-chloro-2-methylphenoxy)ethanol, supported by experimental data and detailed protocols.
Executive Summary
The synthesis of MCPA is dominated by two primary industrial routes: the direct condensation of 2-methyl-4-chlorophenol with chloroacetic acid, and a two-step process involving the initial synthesis of 2-methylphenoxyacetic acid (MPA) from o-cresol, followed by chlorination. While this compound is not a conventional precursor, a plausible synthetic route via oxidation is proposed and evaluated based on analogous chemical transformations. The choice of precursor significantly impacts reaction yield, product purity, and process complexity.
Data Presentation: A Quantitative Comparison of MCPA Synthesis Routes
The following table summarizes the key performance indicators for each synthetic pathway, based on data from patent literature and academic publications.
| Precursor(s) | Synthetic Route | Reported Yield (%) | Reported Purity (%) | Key Reaction Conditions | Advantages | Disadvantages |
| 2-methyl-4-chlorophenol + Chloroacetic Acid | Direct Williamson Ether Synthesis | ~90-95% | >95% | Aqueous NaOH, 80-100°C | Single-step, high yield | Potential for dioxin formation if starting phenol is impure |
| o-Cresol + Chloroacetic Acid, then Chlorination | 1. Williamson Ether Synthesis to MPA2. Chlorination of MPA | 77-95% (overall) | >97% | 1. NaOH, 100-120°C2. Cl2 gas, various catalysts (e.g., ionic liquids, DMAP/DMF), 20-80°C | High purity, avoids handling chlorinated phenols initially | Two-step process, use of chlorine gas requires specialized equipment |
| This compound | Oxidation of primary alcohol (Theoretical) | Estimated 80-90% | Potentially high | Oxidizing agents (e.g., KMnO4, Jones reagent), aqueous or organic solvent | Utilizes a potentially available starting material | Not an established route, requires development and optimization, use of stoichiometric heavy metal oxidants can be an issue |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Protocol 1: Synthesis of MCPA from 2-methyl-4-chlorophenol
This protocol is based on the classical Williamson ether synthesis.
Materials:
-
2-methyl-4-chlorophenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 2-methyl-4-chlorophenol in an aqueous solution of sodium hydroxide to form the sodium phenoxide.
-
Separately, prepare a solution of sodium chloroacetate by neutralizing chloroacetic acid with an aqueous solution of sodium hydroxide.
-
Slowly add the sodium chloroacetate solution to the sodium phenoxide solution while maintaining the temperature at approximately 80-100°C.
-
After the addition is complete, continue to heat the mixture under reflux for 2-4 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 2-3 to precipitate the crude MCPA.
-
Filter the precipitate, wash with cold water to remove inorganic salts, and dry.
-
Recrystallization from a suitable solvent (e.g., toluene or a water/ethanol mixture) can be performed to achieve higher purity.
Protocol 2: Two-Step Synthesis of MCPA from o-Cresol
This protocol involves the synthesis of the intermediate 2-methylphenoxyacetic acid (MPA) followed by its chlorination.
Step 1: Synthesis of 2-methylphenoxyacetic acid (MPA)
-
In a reaction vessel, dissolve o-cresol in an aqueous solution of sodium hydroxide.
-
Prepare a solution of sodium chloroacetate as described in Protocol 1.
-
Add the sodium chloroacetate solution to the sodium o-cresolate solution and heat under reflux at 100-120°C for 3-5 hours.[1]
-
After cooling, acidify the reaction mixture with hydrochloric acid to precipitate MPA.
-
Filter, wash, and dry the MPA intermediate.
Step 2: Chlorination of 2-methylphenoxyacetic acid (MPA) to MCPA
-
Dissolve the dried MPA in a suitable solvent (e.g., water, dichloromethane, or methyl ethyl carbonate).[1]
-
Add a catalyst, such as dimethylaminopyridine (DMAP) and N,N-dimethylformamide (DMF) or an imidazole ionic liquid, to the solution.[1]
-
Introduce chlorine gas into the reaction mixture while maintaining the temperature between 20-80°C, depending on the solvent and catalyst used.[1]
-
Monitor the reaction by a suitable analytical method (e.g., HPLC or GC) until the MPA is consumed.
-
Upon completion, cool the reaction mixture to 0-5°C to crystallize the MCPA product.
-
Filter the product, wash with a small amount of cold solvent, and dry to obtain pure MCPA.[1]
Protocol 3: Proposed Synthesis of MCPA from this compound (Theoretical)
This proposed protocol is based on the oxidation of a primary alcohol to a carboxylic acid.
Materials:
-
This compound
-
Potassium permanganate (KMnO4) or Jones reagent (CrO3 in H2SO4/acetone)
-
Sulfuric acid (H2SO4) (if using KMnO4)
-
Sodium bisulfite (NaHSO3)
-
Diethyl ether or other suitable extraction solvent
-
Sodium bicarbonate (NaHCO3)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., water, acetone, or a biphasic system).
-
Option A (KMnO4): Cool the solution in an ice bath and slowly add a solution of potassium permanganate in water containing sulfuric acid. The reaction is exothermic and the temperature should be maintained below 20°C.
-
Option B (Jones Oxidation): Cool the solution of the starting material in acetone to 0°C and add Jones reagent dropwise until the orange color of Cr(VI) persists.
-
After the addition of the oxidant is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC or GC).
-
Quench the reaction by adding sodium bisulfite to destroy any excess oxidant (the brown manganese dioxide from KMnO4 will dissolve, or the orange Cr(VI) will turn green Cr(III)).
-
If the product precipitates, it can be filtered. Otherwise, extract the aqueous solution with a suitable organic solvent like diethyl ether.
-
Wash the organic extract with a saturated sodium bicarbonate solution to extract the acidic MCPA as its sodium salt into the aqueous phase.
-
Separate the aqueous layer and acidify with hydrochloric acid to precipitate the MCPA.
-
Filter the solid, wash with cold water, and dry. Further purification can be achieved by recrystallization.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways discussed in this guide.
Caption: Synthetic pathways to MCPA.
Caption: Comparison of experimental workflows.
Conclusion
The choice of precursor for MCPA synthesis is a critical decision that influences the efficiency, purity, and environmental impact of the production process.
-
The direct synthesis from 2-methyl-4-chlorophenol offers a straightforward, high-yielding, single-step process. However, the purity of the starting phenol is crucial to avoid the formation of hazardous dioxin byproducts.
-
The two-step synthesis from o-cresol provides a route to very high-purity MCPA and avoids the direct handling of chlorinated phenols in the initial stage.[1] This method, however, is more complex due to the additional step and the requirement for handling chlorine gas. Recent advancements in catalysis for the chlorination step have improved yields and selectivity.[1]
-
The proposed synthesis from this compound remains a theoretical pathway. While chemically plausible through the oxidation of the primary alcohol, it would require significant research and development to establish its viability and competitiveness against the established industrial methods. The environmental and cost implications of the required oxidizing agents would also need careful consideration.
For researchers and drug development professionals, understanding these different synthetic strategies is essential for making informed decisions regarding precursor selection, process optimization, and the development of novel and more sustainable synthetic methodologies.
References
A Comparative Guide to 2-(4-Chloro-2-methylphenoxy)ethanol Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization of 2-(4-Chloro-2-methylphenoxy)ethanol, a compound of interest in analytical and research settings, often as a metabolite or impurity of the herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid).[1][2] The quality and characterization of reference standards are paramount for accurate quantification and identification in analytical methods. This document outlines the key analytical techniques used for characterization and presents the data in a clear, comparative format.
Characterization Data Summary
The primary attributes of a chemical reference standard include its identity, purity, and concentration. High-quality reference standards are typically accompanied by a Certificate of Analysis (CoA) detailing the results of various analytical tests. While specific CoA data for "this compound" from multiple vendors is not publicly available to create a direct side-by-side comparison, this guide outlines the typical data and methodologies used for its characterization, alongside data for its parent compound, MCPA, which is widely available as a certified reference material.
Table 1: Comparison of Analytical Characterization for Phenoxy-type Reference Standards
| Parameter | This compound (Typical) | MCPA Certified Reference Material (CRM) - Alternative |
| Identity Confirmation | ||
| ¹H NMR | Conforms to structure | Conforms to structure |
| Mass Spectrometry (MS) | Mass consistent with expected m/z | Mass consistent with expected m/z |
| FTIR/IR Spectroscopy | Spectrum conforms to reference | Spectrum conforms to reference |
| Purity Assessment | ||
| Purity (by HPLC/GC) | >98% (typical) | ≥95.0% to >99% (vendor specific)[3] |
| Chromatographic Method | HPLC-UV or GC-MS[2][4][5] | HPLC[1][2][6] |
| Physical Properties | ||
| Appearance | Colorless to pale yellow liquid or solid | Solid |
| Molecular Formula | C₉H₁₁ClO₂ | C₉H₉ClO₃ |
| Molecular Weight | 186.63 g/mol | 200.62 g/mol [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are typical protocols for the key experiments used to characterize this compound and related compounds.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is widely used for the separation and quantification of phenoxy herbicides and their metabolites.[1][2][6]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase: A gradient of acetonitrile and water (with an acid modifier like 0.1% formic acid to ensure good peak shape).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the chromophore, often around 230 nm or 280 nm.
-
Quantification: Purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Purity
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural information.[4][5]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split/splitless injection. For compounds with active protons like alcohols, derivatization (e.g., silylation) may be required to improve peak shape and volatility.
-
Oven Program: A temperature gradient is used to separate components, for example, starting at 60°C and ramping to 280°C.
-
MS Detection: Electron ionization (EI) at 70 eV. The resulting mass spectrum, showing the molecular ion and fragmentation pattern, is used for identity confirmation by comparison to a spectral library or a previously run standard.
3. Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
NMR spectroscopy is the most definitive method for elucidating the chemical structure of a compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., Chloroform-d, DMSO-d₆).
-
Procedure: A small amount of the reference standard is dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired, and the chemical shifts, coupling constants, and integrations of the signals are analyzed to confirm that they are consistent with the expected molecular structure of this compound.
Visualizations
Experimental Workflow for Reference Standard Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a chemical reference standard, ensuring its identity, purity, and quality.
Decision Guide for Selecting an Appropriate Reference Standard
This diagram provides a logical guide for researchers to select the most suitable reference standard based on their specific analytical requirements.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MCPA TraceCERT®, certified reference material, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 4. nano-lab.com.tr [nano-lab.com.tr]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-(4-Chloro-2-methylphenoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthesis routes for 2-(4-Chloro-2-methylphenoxy)ethanol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The information presented herein is intended to assist researchers in selecting the most suitable method based on factors such as yield, purity, reaction conditions, and scalability.
Introduction
This compound is an aromatic ether alcohol. Its synthesis primarily relies on the well-established Williamson ether synthesis, which involves the reaction of a phenoxide with an electrophile. In the context of this target molecule, the key precursors are 4-chloro-2-methylphenol and a two-carbon synthon. This guide will explore three main synthetic pathways, differentiated by the choice of the two-carbon electrophile: 2-chloroethanol, ethylene oxide, and ethylene carbonate.
Comparative Analysis of Synthesis Routes
The selection of a particular synthesis route will depend on several factors, including the availability and cost of starting materials, desired product purity, and the scale of the reaction. The following table summarizes the key aspects of the three primary routes.
| Synthesis Route | Key Reactants | Typical Reaction Conditions | Reported Yield | Advantages | Disadvantages |
| Route 1: Williamson Ether Synthesis with 2-Chloroethanol | 4-chloro-2-methylphenol, 2-chloroethanol, Strong Base (e.g., NaOH, KOH) | Aqueous or alcoholic solvent, 50-110°C, 1-8 hours | 50-95% (typical for Williamson ether synthesis)[1] | Readily available and relatively inexpensive starting materials. The reaction is straightforward to perform in a standard laboratory setting. | May require higher temperatures and longer reaction times. The use of a strong base is necessary. |
| Route 2: Reaction with Ethylene Oxide | 4-chloro-2-methylphenol, Ethylene Oxide, Base Catalyst | Autoclave (high pressure), Elevated temperature | High | Potentially higher yield and atom economy. | Requires specialized high-pressure equipment (autoclave) due to the gaseous and hazardous nature of ethylene oxide. Strict process control is necessary. |
| Route 3: Reaction with Ethylene Carbonate | 4-chloro-2-methylphenol, Ethylene Carbonate, Base Catalyst | Higher temperatures (150-210°C), 5-35 hours | Good | "Green chemistry" approach, avoiding the use of hazardous ethylene oxide. | Requires significantly higher temperatures and longer reaction times. By-product formation can be a concern. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis of this compound. Below are generalized procedures for each of the discussed routes, based on established chemical principles and literature on similar compounds.
Route 1: Williamson Ether Synthesis using 2-Chloroethanol
This is the most common and accessible method for laboratory-scale synthesis.
Reaction:
Experimental Workflow:
References
Comparative Guide to Impurity Profiling of 2-(4-Chloro-2-methylphenoxy)ethanol
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of 2-(4-chloro-2-methylphenoxy)ethanol, a key intermediate in the synthesis of various pharmaceuticals and herbicides. Understanding and controlling impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final product.
Introduction to this compound and its Potential Impurities
This compound is typically synthesized via the Williamson ether synthesis, reacting 4-chloro-2-methylphenol with 2-chloroethanol in the presence of a base. This process, while efficient, can lead to the formation of several process-related impurities. These can arise from unreacted starting materials, side reactions, or contaminants present in the raw materials.
Based on the synthesis route, the following potential impurities have been identified:
-
Starting Materials:
-
4-chloro-2-methylphenol
-
2-chloroethanol
-
-
Isomeric Impurities:
-
2-(6-chloro-2-methylphenoxy)ethanol (from 6-chloro-o-cresol, a common impurity in the starting material)
-
-
Over-reaction Products:
-
1,2-bis(4-chloro-2-methylphenoxy)ethane
-
-
By-products from Starting Materials:
-
Ethylene glycol (from hydrolysis of 2-chloroethanol)
-
Diethylene glycol (from the reaction of 2-chloroethanol with ethylene glycol)
-
This guide will compare the most effective analytical techniques for the detection, identification, and quantification of these potential impurities.
Comparison of Analytical Techniques for Impurity Profiling
The selection of an appropriate analytical technique is crucial for accurate and reliable impurity profiling. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed methods. The table below provides a comparative overview of these techniques.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. |
| Primary Use | Quantification of known impurities and separation of non-volatile or thermally labile compounds. | Identification and quantification of volatile and semi-volatile impurities. | Structural elucidation of unknown impurities and absolute quantification without a reference standard (qNMR). |
| Detection Limit | Typically in the parts per million (ppm) to parts per billion (ppb) range, depending on the detector. | Highly sensitive, often reaching ppb to parts per trillion (ppt) levels. | Generally less sensitive than chromatographic methods, typically in the high ppm to percentage range. |
| Sample Preparation | Dissolution in a suitable solvent, filtration. Derivatization may be required for UV-inactive compounds. | Often requires derivatization to increase volatility and thermal stability. Headspace or SPME can be used for volatile impurities. | Dissolution in a deuterated solvent. Minimal sample preparation is needed. |
| Key Advantages | Versatile, robust, and widely available. Suitable for a broad range of compounds. | Excellent separation efficiency and definitive identification through mass spectra. | Provides unambiguous structural information. Non-destructive. |
| Limitations | Peak co-elution can be an issue. Mass spectrometry detection (LC-MS) is often needed for definitive identification. | Not suitable for non-volatile or thermally unstable compounds. | Lower sensitivity compared to other techniques. Complex spectra can be difficult to interpret. |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and accurate results. Below are representative protocols for the analysis of impurities in this compound.
HPLC Method for Quantification of Known Impurities
This method is suitable for the quantification of 4-chloro-2-methylphenol and other non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detector Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare individual stock solutions of the potential impurities in the mobile phase. Create a mixed standard solution at a concentration relevant to the expected impurity levels.
-
Quantification: Use an external standard method to quantify the impurities based on the peak areas from the calibration curve of the standards.
GC-MS Method for Identification and Quantification of Volatile Impurities
This method is ideal for the analysis of volatile and semi-volatile impurities such as 2-chloroethanol and isomeric impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane to a concentration of 1 mg/mL. For trace analysis, derivatization with a silylating agent may be necessary to improve volatility.
-
Identification and Quantification: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify using an internal standard method.
NMR Spectroscopy for Structural Elucidation of Unknown Impurities
NMR is a powerful tool for identifying the structure of unknown impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons to build the molecular structure.
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the isolated impurity in 0.6 mL of the deuterated solvent.
-
Data Analysis: Interpret the chemical shifts, coupling constants, and correlation peaks in the 2D spectra to determine the chemical structure of the impurity.
Visualizing the Process: Diagrams for Clarity
To further aid in understanding the impurity profiling process, the following diagrams illustrate key aspects of the workflow and logic.
Caption: Synthesis of this compound and potential impurity formation pathways.
Assessing the Impact of 2-(4-Chloro-2-methylphenoxy)ethanol Impurities on MCPA Quality: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCPA (2-methyl-4-chlorophenoxyacetic acid) is a widely used selective herbicide crucial for controlling broadleaf weeds in various agricultural and non-agricultural settings.[1] The quality and efficacy of MCPA formulations are paramount for predictable and effective weed management. The presence of impurities, arising from the manufacturing process or degradation, can potentially alter the product's performance, stability, and toxicological profile. This guide focuses on a specific, yet under-documented, impurity: 2-(4-Chloro-2-methylphenoxy)ethanol .
While specific public-domain data on the direct impact of this compound on MCPA quality is limited, this guide provides a framework for its assessment. By employing the outlined experimental protocols, researchers can generate crucial data to compare MCPA formulations and understand the potential consequences of this impurity.
Potential Impact of Impurities on Herbicide Quality
The presence of impurities in a herbicide formulation like MCPA can have several detrimental effects:
-
Reduced Herbicidal Efficacy: Impurities may interfere with the active ingredient's interaction with its target site in the plant, potentially leading to decreased weed control.
-
Altered Physical Properties: Impurities can affect the formulation's stability, solubility, and shelf-life.
-
Increased Phytotoxicity to Non-Target Plants: The impurity itself might exhibit phytotoxic effects on crops or other desirable plants.
-
Modified Toxicological Profile: Impurities can introduce new toxicological concerns for applicators, consumers, and the environment.
Comparative Analysis of MCPA Formulations
To assess the impact of this compound, a comparative study between a pure MCPA standard and MCPA containing a known concentration of the impurity is essential. The following tables provide a template for presenting the quantitative data from such a study.
Table 1: Physicochemical Properties of MCPA Formulations
| Property | Pure MCPA | MCPA with this compound |
| Appearance | White to light brown solid | To be determined |
| Melting Point (°C) | 114-118[1] | To be determined |
| Solubility in Water (mg/L at 25°C) | 825[1] | To be determined |
| pH (1% solution) | To be determined | To be determined |
| Stability (t½ at 54°C) | To be determined | To be determined |
Table 2: Herbicidal Efficacy against Target Weed Species (e.g., Chenopodium album)
| Formulation | Application Rate (g/ha) | Weed Control (%) - 14 DAT | Weed Control (%) - 28 DAT |
| Pure MCPA | X | To be determined | To be determined |
| 2X | To be determined | To be determined | |
| MCPA with Impurity | X | To be determined | To be determined |
| 2X | To be determined | To be determined | |
| Commercial Standard | Recommended Rate | To be determined | To be determined |
| *DAT: Days After Treatment |
Table 3: Phytotoxicity on a Non-Target Crop (e.g., Wheat - Triticum aestivum)
| Formulation | Application Rate (g/ha) | Crop Injury Rating (1-9 scale) - 7 DAT | Crop Injury Rating (1-9 scale) - 14 DAT |
| Pure MCPA | X | To be determined | To be determined |
| 2X | To be determined | To be determined | |
| MCPA with Impurity | X | To be determined | To be determined |
| 2X | To be determined | To be determined | |
| Untreated Control | - | 1 | 1 |
Experimental Protocols
Detailed methodologies are crucial for generating reliable and comparable data.
Quantification of this compound in MCPA
Objective: To determine the concentration of the impurity in a technical grade or formulated MCPA product.
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (acidified with phosphoric acid). The exact ratio should be optimized for separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound.
-
Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., acetonitrile).
-
Sample Preparation: Accurately weigh a sample of MCPA, dissolve it in the solvent, and filter it before injection.
-
Quantification: Construct a calibration curve from the standard solutions and determine the concentration of the impurity in the sample based on its peak area.
Greenhouse Bioassay for Herbicidal Efficacy
Objective: To compare the herbicidal activity of pure MCPA and MCPA containing the impurity on a target weed species.
Methodology:
-
Plant Material: Grow a susceptible weed species (e.g., Chenopodium album - common lambsquarters) in pots under controlled greenhouse conditions.
-
Herbicide Application: At the 3-4 true leaf stage, apply the different MCPA formulations (pure, with impurity, and a commercial standard) at various rates using a laboratory sprayer. Include an untreated control.
-
Experimental Design: Use a completely randomized design with at least four replications for each treatment.
-
Data Collection: Assess weed control visually as a percentage of the untreated control at 7, 14, and 28 days after treatment (DAT). Measure the fresh and dry weight of the above-ground biomass at 28 DAT.
-
Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) and a suitable post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatments.
Crop Phytotoxicity Assessment
Objective: To evaluate the potential for the impurity to cause injury to a non-target crop.
Methodology:
-
Plant Material: Grow a tolerant crop species for which MCPA is registered (e.g., wheat) in pots under greenhouse conditions.
-
Herbicide Application: Apply the different MCPA formulations at 1X and 2X the recommended field rate. Include an untreated control.
-
Data Collection: Visually assess crop injury at 7 and 14 DAT using a rating scale (e.g., 1 = no injury, 9 = complete plant death). Measure plant height and biomass at the end of the experiment.
-
Statistical Analysis: Analyze the data as described for the herbicidal efficacy bioassay.
Visualizing the Concepts
Diagrams can aid in understanding the experimental workflow and the mode of action of MCPA.
Caption: Workflow for assessing the impact of impurities on MCPA quality.
MCPA's primary mode of action is as a synthetic auxin, disrupting normal plant growth processes.
Caption: Simplified auxin signaling pathway and potential impurity interference.
Conclusion
References
Cross-Validation of Analytical Techniques for 2-(4-Chloro-2-methylphenoxy)ethanol: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of analytes like 2-(4-Chloro-2-methylphenoxy)ethanol is paramount. This guide provides a comparative analysis of potential analytical techniques for this compound, drawing upon validated methods for structurally analogous molecules. The objective is to offer a comprehensive overview of methodologies, performance characteristics, and experimental workflows to aid in method selection and cross-validation efforts.
While a direct comparative study for this compound is not extensively documented in publicly available literature, this guide synthesizes data from validated methods for closely related compounds, including phenoxy herbicides and chloro-substituted ethanol derivatives. The presented techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—are all viable approaches for the analysis of the target compound.
Data Presentation: Performance Comparison of Analytical Techniques
The following table summarizes the performance characteristics of different analytical techniques based on data from structurally similar compounds. This data can serve as a benchmark for the expected performance when analyzing this compound.
| Parameter | LC-MS/MS (for MCPA) | GC-FID (for 2-(2-chloroethoxy)ethanol) | HPLC-UV (for 2-phenoxyethanol) |
| Linearity (Range) | 0.01 - 5.0 µg/mL (R² > 0.9994)[1] | Not explicitly stated, but method validated | 650 - 850 µg/mL |
| Limit of Detection (LOD) | 0.004 - 0.005 mg/kg (in matrix)[1] | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.01 - 0.02 mg/kg (in matrix)[1] | Not explicitly stated | Not explicitly stated |
| Accuracy (Recovery) | 75.1 - 93.9% (in matrix)[1] | Not explicitly stated | Mean recovery of 99% |
| Precision (RSD) | 3.0 - 9.3%[1] | < 1% (intra- and inter-day variation) | RSD < 1% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods for analogous compounds and may require optimization for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method, adapted from the analysis of MCPA, offers high sensitivity and selectivity, making it suitable for trace-level quantification in complex matrices.[1][2]
Sample Preparation (e.g., for soil or plant matrix):
-
Homogenize 5-10 g of the sample.
-
Extract the analyte with acetonitrile.
-
Perform a cleanup step using a primary secondary amine (PSA) sorbent to remove interferences.[1]
-
For water samples, a solid-phase extraction (SPE) with C18 cartridges can be employed for sample clean-up and concentration.[2]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid to enhance ionization).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for the target analyte).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for quantification and confirmation.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This robust technique is well-suited for the analysis of volatile and semi-volatile compounds. The protocol is based on the determination of a structurally similar compound, 2-(2-chloroethoxy)ethanol.[3][4]
Sample Preparation:
-
Dissolve the sample in a suitable solvent such as N,N-Dimethylformamide (DMF).
-
For solid samples, an extraction step may be necessary.
Chromatographic Conditions:
-
Column: DB-624 (60 m x 0.32 mm, 1.8 µm film thickness) or similar mid-polar capillary column.[3]
-
Carrier Gas: Nitrogen or Helium.
-
Injector Temperature: 240°C.
-
Oven Temperature Program: Initial temperature of 150°C, ramped to 230°C.
-
Detector Temperature: 260°C.[3]
-
Injection Mode: Split or splitless, depending on the required sensitivity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A widely accessible and reliable technique for the quantification of compounds with a UV chromophore. The following protocol is adapted from a method for 2-phenoxyethanol.[5]
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm filter before injection.
Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: Isocratic mixture of acetonitrile, tetrahydrofuran, and water (e.g., 21:13:66, v/v/v).[5]
-
Flow Rate: 1 mL/min.[5]
-
Detection Wavelength: 258 nm (or the absorption maximum of this compound).[5]
-
Injection Volume: 20 µL.
Mandatory Visualizations
The following diagrams illustrate the typical experimental workflows for the described analytical techniques.
Caption: Workflow for LC-MS/MS analysis.
Caption: Workflow for GC-FID analysis.
Caption: Workflow for HPLC-UV analysis.
References
- 1. Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(4-Chloro-2-methylphenoxy)ethanol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(4-Chloro-2-methylphenoxy)ethanol, a compound requiring careful handling due to its potential hazards. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.
Hazard Assessment and Classification
Based on this information, this compound must be presumed to be hazardous waste. A conservative approach to its disposal is mandatory to ensure the safety of laboratory personnel and to comply with environmental regulations. The closely related herbicide, MCPA, is listed under the Resource Conservation and Recovery Act (RCRA) with the EPA hazardous waste number U240 when it is a discarded commercial chemical product. It is therefore prudent to manage this compound under similar hazardous waste protocols.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large spills or in poorly ventilated spaces. |
Safety Precautions:
-
Avoid all personal contact, including inhalation of vapors or dust.
-
Do not dispose of this chemical down the drain or in the regular trash.[1]
-
Prevent the release of this substance into the environment.
-
In case of a spill, contain the material with an inert absorbent and follow your institution's hazardous waste spill cleanup protocol.
Step-by-Step Disposal Procedure
The proper disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following is a general procedural guide:
-
Waste Identification and Labeling:
-
Designate a specific, sealed, and chemically compatible container for the collection of this compound waste.
-
Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Segregation and Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide them with all necessary information about the waste, including its name and any known or suspected hazards.
-
-
Documentation:
-
Maintain accurate records of the amount of waste generated and the date of its transfer to the disposal facility, as required by regulations.
-
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Chemical waste disposal workflow for this compound.
References
Personal protective equipment for handling 2-(4-Chloro-2-methylphenoxy)ethanol
Essential Safety and Handling Guide for 2-(4-Chloro-2-methylphenoxy)ethanol
For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for this compound (CAS: 36220-29-8), ensuring a secure laboratory environment.[1]
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C9H11ClO2[1] |
| Molecular Weight | 186.64 g/mol [1] |
| Density | 1.198 g/cm³[1] |
| Boiling Point | 294.5°C at 760 mmHg[1] |
| Flash Point | 131.9°C[1] |
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][6] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[2][4] An apron or lab coat is also recommended. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, or for spill cleanup, a NIOSH-approved respirator may be necessary.[7][8] |
Operational and Handling Procedures
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood.[7]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Safe Handling Practices:
-
Do not breathe vapors or mists.[2]
-
Keep containers tightly closed when not in use and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][4]
Emergency and Disposal Protocols
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][9] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][7] |
Spill and Leak Procedures: In the event of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[2]
Disposal Plan: Dispose of this compound and any contaminated materials as hazardous waste.[8] All disposal practices must comply with local, state, and federal regulations. Do not allow the chemical to enter the environment.[5][7]
Safe Handling Workflow
The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
